3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXKOASQVGQLHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646769 | |
| Record name | 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-61-6 | |
| Record name | 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
CAS Number: 1000341-61-6
This technical guide provides a comprehensive overview of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. This document details its chemical properties, outlines synthetic methodologies, and explores its applications in medicinal chemistry, with a focus on its role as a scaffold for kinase inhibitors.
Core Chemical Properties
This compound, also known as 3-bromo-6-chloro-5-azaindole, is a bicyclic aromatic compound. The presence of bromine and chlorine atoms at specific positions provides reactive handles for a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound and Related Derivatives
| Property | Value |
| CAS Number | 1000341-61-6 |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| Appearance | Likely a solid |
| Purity | Typically >99% (as commercially available)[1] |
Synthesis and Reactivity
The synthesis of this compound is not explicitly detailed in publicly available literature. However, a plausible synthetic strategy can be extrapolated from the synthesis of analogous pyrrolo[3,2-c]pyridine derivatives. The general approach involves the construction of the fused pyrrolopyridine ring system followed by halogenation, or the use of pre-halogenated precursors.
A key reaction for the functionalization of the this compound scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the bromo-substituted position of the pyrrolopyridine core and a variety of aryl or heteroaryl boronic acids. This method is instrumental in creating libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of a bromo-substituted 1H-pyrrolo[3,2-c]pyridine intermediate, which can be adapted for this compound.
Materials:
-
This compound (1 equivalent)
-
Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, or DMF)
Procedure:
-
To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 1H-pyrrolo[3,2-c]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets, particularly protein kinases. The dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. Derivatives of this compound have been investigated as inhibitors of various kinases.
Inhibition of FMS Kinase
Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown potent inhibitory effects against FMS kinase (colony-stimulating factor-1 receptor, CSF-1R), a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages. Overexpression of FMS kinase is associated with various cancers and inflammatory disorders.
Table 2: Biological Activity of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives against FMS Kinase
| Compound ID | Modification | FMS Kinase IC₅₀ (nM) | Reference |
| 1e | Diarylurea derivative | 60 | [2] |
| 1r | Diarylurea derivative | 30 | [2] |
| KIST101029 | Lead compound | 96 | [2] |
Targeting VEGFR-2 and FGFR Signaling Pathways
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR) are key receptor tyrosine kinases that play crucial roles in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Small molecule inhibitors targeting these pathways are a major focus of anticancer drug development. The 1H-pyrrolo[3,2-c]pyridine scaffold can serve as a core for the design of inhibitors targeting these pathways.
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events that ultimately lead to cell proliferation, migration, and survival.
Caption: Inhibition of the VEGFR-2 signaling pathway by a 1H-pyrrolo[3,2-c]pyridine derivative.
Similar to VEGFR-2, the binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways, including the RAS-MAPK and PI3K-Akt pathways, which promote cell proliferation, differentiation, and survival.
Caption: Inhibition of the FGFR signaling pathway by a 1H-pyrrolo[3,2-c]pyridine derivative.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its reactive halogen substituents allow for diverse functionalization through well-established synthetic protocols like the Suzuki-Miyaura cross-coupling reaction. The 1H-pyrrolo[3,2-c]pyridine core is a proven pharmacophore for kinase inhibition, and derivatives of this compound hold significant promise for the development of novel therapeutics, particularly in oncology, by targeting key signaling pathways such as those mediated by VEGFR-2 and FGFR. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.
References
An In-depth Technical Guide on the Physicochemical Properties of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering available data, standardized experimental protocols for its characterization, and insights into its potential biological significance.
Core Physicochemical Data
The available quantitative data for this compound is summarized below. It is important to note that while some fundamental properties are confirmed, others are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | [1][2][3] |
| Molecular Weight | 231.48 g/mol | [1][2] |
| CAS Number | 1000341-61-6 | [2][3] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| pKa | Not available | |
| logP | Not available | |
| Solubility | Not available |
Experimental Protocols
Due to the limited availability of experimental data for this compound, this section outlines standard methodologies for the determination of key physicochemical properties.
Melting Point Determination
The melting point of a solid crystalline substance can be determined using a digital melting point apparatus.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.
Boiling Point Determination
For non-volatile compounds, the boiling point can be determined using a distillation method or specialized apparatus under controlled pressure.
Methodology (Distillation):
-
The compound is placed in a distillation flask with boiling chips.
-
A condenser and a thermometer are fitted to the flask.
-
The flask is heated, and the temperature is recorded when the liquid boils and the vapor temperature stabilizes.
pKa Determination
The acid dissociation constant (pKa) can be determined using potentiometric titration or UV-Vis spectroscopy.
Methodology (Potentiometric Titration):
-
A solution of the compound with a known concentration is prepared.
-
A standardized titrant (acid or base) is gradually added to the solution.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is typically determined using the shake-flask method or by high-performance liquid chromatography (HPLC).
Methodology (Shake-Flask):
-
A solution of the compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken until equilibrium is reached.
-
The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Solubility Determination
Aqueous solubility can be determined by the equilibrium solubility method.
Methodology:
-
An excess amount of the solid compound is added to a known volume of water.
-
The mixture is agitated at a constant temperature until equilibrium is reached.
-
The solution is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).
Synthesis and Reactivity
Caption: Hypothetical synthesis workflow for this compound.
This proposed pathway involves the nitration of a suitable pyridine precursor, followed by reduction of the nitro group to an amine. Subsequent cyclization with a reagent like chloroacetaldehyde would form the pyrrole ring, and final selective halogenation at the desired positions would yield the target compound. The reactivity of the pyrrolo[3,2-c]pyridine core is influenced by the electron-withdrawing effects of the halogen substituents and the pyridine nitrogen, making it a candidate for various substitution reactions.
Potential Biological Activity and Signaling Pathways
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated significant biological activities, suggesting potential therapeutic applications for this compound.
Anticancer Potential
Several studies have highlighted the anticancer properties of pyrrolo[3,2-c]pyridine derivatives. These compounds have been investigated as:
-
Tubulin Polymerization Inhibitors: By binding to the colchicine site of tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[4][5]
-
FMS Kinase Inhibitors: FMS kinase is a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages. Its overexpression is linked to various cancers. Inhibition of FMS kinase by pyrrolo[3,2-c]pyridine derivatives presents a promising strategy for cancer therapy.[6]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal activation of FGFR signaling pathways is implicated in numerous tumors. Pyrrolo[2,3-b]pyridine derivatives (a related isomer) have shown potent inhibitory activity against FGFRs, suggesting a similar potential for the pyrrolo[3,2-c]pyridine scaffold.[7][8]
The following diagram illustrates a simplified signaling pathway that could be targeted by a pyrrolo[3,2-c]pyridine derivative acting as a kinase inhibitor.
Caption: Potential mechanism of action as a Receptor Tyrosine Kinase inhibitor.
This guide provides a foundational understanding of this compound based on available data and inferences from related compounds. Further experimental validation is necessary to fully elucidate its physicochemical profile and biological activities.
References
- 1. This compound - CAS:1000341-61-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound CAS#: 1000341-61-6 [m.chemicalbook.com]
- 3. 3-溴-6-氯-1H-吡咯[3,2-C]吡啶 | 1000341-61-6 [m.chemicalbook.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Elucidation of the Molecular Architecture: A Technical Guide to 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
For Immediate Release
This technical guide provides a comprehensive overview of the structural elucidation of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest to researchers and professionals in the field of drug development. This document outlines the key analytical data and experimental protocols pertinent to the characterization of this molecule.
Chemical Identity and Properties
This compound is a substituted pyrrolopyridine with the molecular formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol . The structure, characterized by a fused pyrrole and pyridine ring system, is augmented with bromine and chlorine substituents, which significantly influence its chemical reactivity and potential biological activity.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1000341-61-6 |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 |
| Canonical SMILES | C1=C(C=C2C(=C1)NC=C2Br)Cl |
Spectroscopic Data for Structure Confirmation
The structural framework of this compound is unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental data for this specific molecule is not publicly available, the following tables present predicted data and key spectral features expected based on its structure.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | Singlet | 1H | H-4 |
| ~7.8 | Singlet | 1H | H-2 |
| ~7.5 | Singlet | 1H | H-7 |
| ~12.0 | Broad Singlet | 1H | N-H |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-7a |
| ~142 | C-6 |
| ~128 | C-4 |
| ~125 | C-2 |
| ~120 | C-4a |
| ~115 | C-7 |
| ~95 | C-3 |
Mass Spectrometry and Infrared Spectroscopy Data
| Analytical Technique | Observed Features |
| Mass Spectrometry (MS) | Expected molecular ion peaks [M]+ and [M+2]+ corresponding to the isotopic distribution of bromine and chlorine. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C-H aromatic stretching, C=C and C=N ring stretching, and C-Br/C-Cl stretching. |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step synthetic route, adapted from established procedures for related 1H-pyrrolo[3,2-c]pyridine derivatives.[1][2]
Synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine (Intermediate)
A plausible synthetic approach involves the initial construction of the 6-chloro-1H-pyrrolo[3,2-c]pyridine core. This can be accomplished starting from a suitable substituted pyridine precursor, followed by the formation of the fused pyrrole ring.
Bromination of 6-chloro-1H-pyrrolo[3,2-c]pyridine
The final step involves the regioselective bromination of the 6-chloro-1H-pyrrolo[3,2-c]pyridine intermediate.
Reaction: 6-chloro-1H-pyrrolo[3,2-c]pyridine + N-Bromosuccinimide (NBS) → this compound
Procedure:
-
To a solution of 6-chloro-1H-pyrrolo[3,2-c]pyridine in a suitable solvent (e.g., N,N-dimethylformamide), N-bromosuccinimide (1.1 equivalents) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of this compound follows a logical progression of analytical techniques.
Biological Activity and Signaling Pathway
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated for their potential as anticancer agents.[1][2] These compounds have been shown to act as inhibitors of tubulin polymerization, a critical process for cell division. By binding to the colchicine site on tubulin, these molecules disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
This technical guide serves as a foundational resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds. The provided data and protocols offer a framework for the successful elucidation and further investigation of this compound and its analogs.
References
Spectroscopic and Analytical Profile of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of the heterocyclic compound 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine . While direct quantitative spectroscopic data for this specific molecule is not publicly available within the scope of our search, this document serves as a detailed framework for its acquisition, interpretation, and presentation. The protocols and data presentation formats provided herein are based on established methods for analogous molecular structures within medicinal chemistry and drug development.
Spectroscopic Data Presentation
The following tables are presented as templates for the systematic recording and comparison of key spectroscopic data for this compound. Researchers should populate these tables with their experimentally determined values.
Table 1: ¹H NMR Spectroscopic Data
| Proton Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 (NH) | Data not available | Data not available | Data not available |
| H-2 | Data not available | Data not available | Data not available |
| H-4 | Data not available | Data not available | Data not available |
| H-7 | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Position | Chemical Shift (δ) ppm |
| C-2 | Data not available |
| C-3 | Data not available |
| C-3a | Data not available |
| C-4 | Data not available |
| C-6 | Data not available |
| C-7 | Data not available |
| C-7a | Data not available |
Table 3: Mass Spectrometry Data
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| ESI+ | Data not available | Data not available | [M+H]⁺ |
| ESI+ | Data not available | Data not available | [M+Na]⁺ |
| HRMS | Data not available | Data not available | Calculated for C₇H₅BrClN₂ [M+H]⁺ |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | Data not available | N-H stretch |
| Data not available | Data not available | C-H stretch (aromatic) |
| Data not available | Data not available | C=C/C=N stretch |
| Data not available | Data not available | C-Cl stretch |
| Data not available | Data not available | C-Br stretch |
Experimental Protocols
The following are detailed methodologies for the key analytical experiments required for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (dependent on sample concentration).
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width: 0-200 ppm.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system, often containing 0.1% formic acid to promote ionization.
Data Acquisition (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 200-350 °C.
-
Mass Range: m/z 50-1000.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) and other common adducts (e.g., [M+Na]⁺).
-
For high-resolution data, compare the measured exact mass to the calculated theoretical mass for the elemental formula C₇H₅BrClN₂ to confirm the elemental composition. The isotopic pattern for one bromine and one chlorine atom should be observed.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
Data Analysis:
-
Identify characteristic absorption bands for the functional groups expected in this compound.
-
Key expected vibrations include N-H stretching, aromatic C-H stretching, C=C and C=N ring stretching, and C-Cl and C-Br stretching.
Visualizations
The following diagrams illustrate generalized workflows and conceptual pathways relevant to the study of novel heterocyclic compounds like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.
Caption: Conceptual workflow for investigating the biological activity of a novel compound.
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the heterocyclic compound 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine. This document outlines the expected spectral characteristics, provides a comprehensive experimental protocol for acquiring such data, and presents comparative data from structurally related analogs to facilitate spectral interpretation and characterization.
Introduction
This compound is a halogenated bicyclic heteroaromatic compound of interest in medicinal chemistry and drug discovery due to its structural alerts that suggest potential biological activity. The precise characterization of this molecule is paramount, and ¹H NMR spectroscopy is the primary analytical technique for elucidating its chemical structure and purity. This guide will delve into the theoretical and practical aspects of the ¹H NMR analysis of this specific molecule.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound features four protons attached to the bicyclic ring system: one on the pyrrole ring (H2) and two on the pyridine ring (H4 and H7), and one on the pyrrole nitrogen (NH).
Expected Chemical Shifts (δ) and Multiplicities:
-
NH Proton: Expected to appear as a broad singlet in the downfield region (δ 10.0-12.0 ppm), characteristic of a pyrrolic NH proton. Its chemical shift can be highly dependent on the solvent and concentration.
-
H2 Proton: This proton is on the pyrrole ring, adjacent to the bromine atom. The electron-withdrawing nature of the bromine and the aromatic system will likely shift this proton downfield. It is expected to appear as a singlet or a narrow doublet due to a small coupling with the NH proton.
-
H4 and H7 Protons: These protons are on the pyridine ring. H7 is ortho to the chlorine atom, and H4 is meta. The electron-withdrawing effect of the chlorine and the nitrogen atom in the pyridine ring will cause these protons to be deshielded. They are expected to appear as two distinct doublets in the aromatic region (δ 7.0-8.5 ppm), with a small ortho coupling constant (³JHH).
Comparative ¹H NMR Data of Related 1H-pyrrolo[3,2-c]pyridine Derivatives
To provide a practical reference, the following table summarizes the ¹H NMR data for structurally similar 1H-pyrrolo[3,2-c]pyridine derivatives, as reported in a recent scientific publication. This data can be used as a benchmark for interpreting the spectrum of this compound.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | H4 | 9.10 | s | - |
| H7 | 7.80 | s | - | |
| H2 | 7.38 | d | 3.3 | |
| H3 | 6.80 | d | 3.2 | |
| 6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | H4 | 9.04 | s | - |
| H7 | 7.73 | s | - | |
| H2 | 7.36 | d | 3.3 | |
| H3 | 6.78 | d | 3.9 | |
| 6-(pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | H4 | 9.18 | s | - |
| H7 | 7.83 | s | - | |
| H2 | 7.41 | d | 3.3 | |
| H3 | 6.82 | d | 3.2 |
Note: The proton numbering in the table corresponds to the parent 1H-pyrrolo[3,2-c]pyridine ring system and may differ from the systematic IUPAC numbering of the full derivative.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH proton. DMSO-d₆ is often a good choice for ensuring the solubility of heterocyclic compounds and for observing exchangeable protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) is recommended to achieve good signal dispersion and resolution.
-
Probe: A standard broadband or inverse detection probe.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
-
Pulse Sequence: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used for a routine ¹H NMR spectrum.
-
Acquisition Parameters:
-
Spectral Width (SW): A spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) is usually sufficient to cover the expected chemical shift range.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative ¹H NMR. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good digital resolution.
-
Receiver Gain (RG): The receiver gain should be optimized to avoid signal clipping.
-
3. Data Processing:
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly degrading the resolution.
-
Fourier Transform: Perform a Fourier transform of the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak and multiplet.
Visualization of Molecular Structure and Proton Assignments
The following Graphviz diagram illustrates the chemical structure of this compound and the assignment of its protons.
Caption: Molecular structure of this compound with proton labels.
This comprehensive guide provides the necessary information for researchers and scientists to understand, acquire, and interpret the ¹H NMR spectrum of this compound, a crucial step in its chemical characterization and further development.
In-Depth Technical Guide: 13C NMR of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of the heterocyclic compound 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine. Due to the absence of publicly available experimental spectral data for this specific molecule, this guide leverages established principles of 13C NMR spectroscopy and data from structurally analogous compounds to offer a comprehensive theoretical spectrum. This information is crucial for the structural elucidation and characterization of this and related compounds in research and drug development.
Predicted 13C NMR Spectral Data
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the known effects of bromo and chloro substituents on the pyrrolopyridine scaffold, drawing comparisons with data from related structures. The numbering of the carbon atoms in the 1H-pyrrolo[3,2-c]pyridine ring system is as follows:
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~125 - 130 | Expected to be downfield due to the influence of the adjacent nitrogen and bromine atoms. |
| C3 | ~95 - 100 | The direct attachment of the bromine atom is expected to cause a significant upfield shift (heavy atom effect). |
| C3a | ~140 - 145 | A quaternary carbon at the fusion of the two rings, its shift is influenced by both ring systems. |
| C4 | ~115 - 120 | Influenced by the adjacent nitrogen in the pyridine ring. |
| C5 | ~120 - 125 | Expected to be in a typical aromatic region for a carbon atom in a pyridine ring. |
| C6 | ~145 - 150 | The direct attachment of the chlorine atom will cause a significant downfield shift. |
| C7a | ~140 - 145 | A quaternary carbon at the ring fusion, deshielded by the adjacent nitrogen atom. |
Note: These are predicted values and the actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a detailed methodology for acquiring the 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to its high boiling point and ability to dissolve a wide range of organic compounds. Deuterated chloroform (CDCl3) can also be used if the compound is sufficiently soluble.
-
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer, for example, a 400 MHz or 500 MHz instrument, is recommended for better signal dispersion and resolution.
-
Nucleus: 13C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): Approximately 200-250 ppm.
-
Number of Scans (NS): A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, typically ranging from 1024 to 4096 scans, depending on the sample concentration.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
-
3. Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d6 at 39.52 ppm).
Logical Relationships in Spectral Data
The following diagram illustrates the logical workflow for predicting the 13C NMR chemical shifts based on the substituent effects of bromine and chlorine on the parent 1H-pyrrolo[3,2-c]pyridine scaffold.
Caption: Logical workflow for predicting 13C NMR chemical shifts.
This guide provides a foundational understanding of the expected 13C NMR characteristics of this compound. Experimental verification of these predictions is essential for definitive structural assignment. The provided protocol offers a robust starting point for acquiring high-quality experimental data.
mass spectrometry of "3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine"
An In-depth Technical Guide to the Mass Spectrometry of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the expected mass spectrometric behavior of this compound. Due to the absence of published experimental mass spectra for this specific compound, this document outlines the theoretically predicted data based on fundamental principles of mass spectrometry applied to halogenated N-heterocyclic compounds. The guide covers the predicted molecular ion and isotopic pattern, a plausible fragmentation pathway, and detailed experimental protocols for analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Predicted Molecular Ion Data
The molecular formula for this compound is C₇H₄BrClN₂. The presence of both bromine and chlorine, each with two significant stable isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a characteristic and complex isotopic pattern for the molecular ion.[1] The relative abundance of these isotopes dictates the intensity of the corresponding peaks in the mass spectrum.
-
Chlorine Isotopes : ³⁵Cl (75.77%) and ³⁷Cl (24.23%), a ratio of approximately 3:1.[1]
-
Bromine Isotopes : ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), a ratio of approximately 1:1.[1]
The combination of one chlorine and one bromine atom produces a distinctive cluster of peaks at M, M+2, and M+4.
| Ion | Isotopic Composition | Calculated m/z (Da) | Relative Intensity (%) |
| [M]˙⁺ | C₇H₄⁷⁹Br³⁵ClN₂ | 229.9301 | 100 |
| [M+2]˙⁺ | C₇H₄⁸¹Br³⁵ClN₂ or C₇H₄⁷⁹Br³⁷ClN₂ | 231.9281 | 77.8 |
| [M+4]˙⁺ | C₇H₄⁸¹Br³⁷ClN₂ | 233.9252 | 24.9 |
Note: Relative intensities are calculated based on the natural abundance of the isotopes and are normalized to the most abundant peak in the cluster.
Predicted Fragmentation Pathway
Electron Ionization (EI) is a "hard" ionization technique that induces significant fragmentation, providing valuable structural information.[2] The proposed fragmentation for this compound is initiated by the loss of the more labile bromine atom, followed by the loss of the chlorine atom and subsequent cleavage of the heterocyclic rings. The loss of HCN is a characteristic fragmentation pattern for nitrogen-containing heterocyclic compounds.[3]
| Predicted Fragment Ion (m/z) | Proposed Formula | Proposed Neutral Loss |
| 229.93 | [C₇H₄BrClN₂]˙⁺ | Molecular Ion |
| 151.00 | [C₇H₄ClN₂]⁺ | Br˙ |
| 116.03 | [C₇H₄N₂]˙⁺ | Cl˙ (from m/z 151) |
| 89.03 | [C₆H₃N]˙⁺ | HCN (from m/z 116) |
Below is a diagram illustrating the predicted fragmentation pathway.
Experimental Protocols
The choice of analytical technique depends on the sample's properties and the desired information. Below are detailed protocols for two common mass spectrometry methods.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is ideal for volatile and thermally stable compounds. EI provides extensive fragmentation for structural elucidation.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL.
-
Transfer the final solution to a 2 mL autosampler vial.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless inlet, operated in splitless mode (1 µL injection volume).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or TOF mass analyzer.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
This method is suitable for less volatile compounds and offers "soft" ionization, which typically keeps the molecular ion intact. Tandem MS (MS/MS) can be used to induce and analyze fragmentation.[4][5]
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 90% water / 10% acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before placing it in an autosampler vial.
-
-
Instrumentation and Parameters:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Column Temperature: 40 °C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 10% B.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 3 minutes.
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: High-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Gas (N₂): Flow rate of 600 L/hr at 350 °C.
-
Cone Gas (N₂): 50 L/hr.
-
Source Temperature: 120 °C.
-
Mass Scan Range: m/z 50-500.
-
For MS/MS: Use collision-induced dissociation (CID) with argon as the collision gas. Perform a data-dependent acquisition (DDA) to trigger fragmentation of the most intense precursor ions.
-
General Experimental Workflow
The logical flow of a mass spectrometry experiment, from sample handling to final data interpretation, is crucial for obtaining reliable results.
References
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
The Emerging Potential of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine in Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, also known as 3-bromo-6-chloro-7-azaindole, is a halogenated heterocyclic compound that has garnered increasing interest within the medicinal chemistry landscape. Its rigid, bicyclic scaffold serves as a versatile building block for the synthesis of novel therapeutic agents. This technical guide consolidates the current understanding of the potential biological activities of this compound and its derivatives, focusing on its role as a key intermediate in the development of targeted therapies. While direct biological data on this compound itself is limited, its incorporation into more complex molecules has led to the discovery of potent inhibitors of key biological targets, particularly in the areas of oncology and autoimmune diseases.
Potential Biological Activities and Therapeutic Targets
The pyrrolo[3,2-c]pyridine core is a bioisostere of indole and has been explored for a range of therapeutic applications. The introduction of bromine and chlorine atoms at the 3 and 6 positions, respectively, can significantly influence the compound's physicochemical properties, such as its reactivity and binding affinity to protein targets.[1]
Kinase Inhibition
The dual halogenation of the pyrrolo[3,2-c]pyridine scaffold is a feature that may enhance binding affinity to kinase inhibitors.[1] This has been exemplified by its use in the synthesis of selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.
Tyk2 Inhibition and Autoimmune Diseases:
A significant application of this compound is as a crucial intermediate in the synthesis of selective Tyk2 inhibitors.[2] Tyk2 is a key component of the JAK-STAT signaling pathway, which plays a critical role in the immune response.[2] Dysregulation of this pathway is implicated in the pathophysiology of numerous autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease.[2] By selectively inhibiting the JH2 pseudokinase domain of Tyk2, it is possible to achieve a more targeted immunomodulatory effect with a potentially improved safety profile compared to broader JAK inhibitors.[2] A patent has detailed the synthesis of such inhibitors starting from this compound.[2]
Anticancer Activity
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent anticancer activities. Specifically, a series of these compounds were designed and synthesized as colchicine-binding site inhibitors, which interfere with tubulin polymerization and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4]
One notable derivative, compound 10t , exhibited significant cytotoxic effects against several cancer cell lines in vitro.[3][4]
Quantitative Data Summary
The following table summarizes the available quantitative data for a potent derivative of the 1H-pyrrolo[3,2-c]pyridine scaffold.
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |
| 10t (a 1H-pyrrolo[3,2-c]pyridine derivative) | Cytotoxicity | HeLa | 0.12 | [3][4] |
| Cytotoxicity | SGC-7901 | 0.15 | [3][4] | |
| Cytotoxicity | MCF-7 | 0.21 | [3][4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for key experiments cited in the literature.
TYK2 JH2 Kinase Activity Inhibition Assay[2]
This assay is designed to measure the inhibitory activity of a compound against the TYK2 JH2 domain.
Materials:
-
TYK2 JH2 (N-His-Tev, 575-869) expressed in Sf9 cells.
-
Fluorescein-labeled probe.
-
Anti-6xHis-terbium labeled antibody (Cisbio).
-
High-purity HEPES, NaCl, MgCl2, DTT, BSA, Tween-20, and DMSO (Sigma).
Procedure:
-
Prepare the assay buffer: HEPES, NaCl, MgCl2, DTT, BSA, and Tween-20 in appropriate concentrations.
-
Serially dilute the test compound in DMSO.
-
Add the test compound, the fluorescein-labeled probe, and the TYK2 JH2 enzyme to the assay plate.
-
Incubate the mixture to allow for binding.
-
Add the Anti-6xHis-terbium labeled antibody.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Calculate the inhibition rate and IC50 value based on the signal change.
Tubulin Polymerization Assay[3][4]
This experiment evaluates the effect of a compound on the polymerization of tubulin into microtubules.
Materials:
-
Tubulin (porcine brain).
-
Polymerization buffer (e.g., G-PEM buffer containing glycerol and GTP).
-
Test compound.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
Prepare a solution of tubulin in the polymerization buffer.
-
Add the test compound or vehicle control (DMSO) to the tubulin solution.
-
Initiate polymerization by incubating the mixture at 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.
-
Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect.
Cell Cycle Analysis[3][4]
This protocol is used to determine the effect of a compound on the progression of the cell cycle.
Materials:
-
Cancer cell line (e.g., HeLa).
-
Cell culture medium and supplements.
-
Test compound.
-
Propidium iodide (PI) staining solution.
-
Flow cytometer.
Procedure:
-
Seed the cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization.
-
Fix the cells in cold 70% ethanol.
-
Stain the cells with the PI solution, which intercalates with DNA.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.
Visualizations
The following diagrams illustrate key concepts related to the biological activity of this compound derivatives.
Caption: General workflow from the starting material to biological evaluation.
Caption: Simplified JAK-STAT signaling pathway and the point of Tyk2 inhibition.
Caption: Mechanism of action for microtubule-targeting anticancer agents.
Conclusion
This compound is a valuable scaffold in modern drug discovery. Its utility as a key intermediate for synthesizing potent and selective inhibitors of therapeutically relevant targets, such as Tyk2 and tubulin, underscores its importance. Further exploration of this and related structures is warranted to uncover novel drug candidates for a range of diseases. The provided data and protocols offer a foundation for researchers to build upon in their quest for next-generation therapeutics.
References
- 1. 3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine | 1000342-72-2 | Benchchem [benchchem.com]
- 2. WO2022083560A1 - Tyk2 selective inhibitor and use thereof - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutics in oncology and other disease areas has identified kinase inhibitors as a cornerstone of modern medicine. Within the vast chemical space of potential inhibitors, the pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure, offering a rigid and versatile framework for potent and selective kinase inhibition. This technical guide focuses on a key intermediate, 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine , detailing its synthesis, derivatization, and application in the development of next-generation kinase inhibitors.
The this compound Core: A Gateway to Potent Kinase Inhibitors
The this compound core is a strategically functionalized heterocyclic compound. The bromine atom at the 3-position and the chlorine atom at the 6-position provide orthogonal handles for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of kinase inhibitory activity. This dual functionality allows for the independent introduction of diverse substituents, facilitating the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
Synthesis of the Core Intermediate
While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be constructed based on established methodologies for analogous pyrrolopyridine systems. The general strategy involves the construction of the pyrrolo[3,2-c]pyridine ring system from a suitably substituted pyridine precursor, followed by selective halogenation.
A likely synthetic pathway commences with a dichloropyridine derivative, which undergoes a series of reactions including nitration, functional group manipulation, and cyclization to form the pyrrole ring fused to the pyridine core. Subsequent selective bromination at the 3-position of the pyrrolo[3,2-c]pyridine ring system would yield the target intermediate.
Derivatization Strategies for Kinase Inhibitor Synthesis
The true utility of this compound lies in its capacity for diversification through modern cross-coupling methodologies. The distinct reactivity of the bromo and chloro substituents allows for selective and sequential reactions.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 3-position is particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide array of aryl and heteroaryl moieties, which can be crucial for establishing key interactions within the ATP-binding pocket of various kinases.
Buchwald-Hartwig Amination
The chlorine atom at the 6-position can be targeted for Buchwald-Hartwig amination, enabling the installation of various amino groups. These amino substituents can serve as critical hydrogen bond donors or acceptors, significantly influencing the potency and selectivity of the resulting kinase inhibitors.
Application in the Development of Kinase Inhibitors
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and other diseases. The strategic derivatization of the this compound core has led to the discovery of inhibitors targeting several important kinase families.
FMS Kinase Inhibitors
The FMS kinase (Colony-stimulating factor-1 receptor, CSF-1R) is a key regulator of macrophage and osteoclast function and is a validated target in oncology and inflammatory diseases. Several diarylamide derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown potent FMS kinase inhibitory activity.
| Compound ID | Modification at C3 | Modification at C6 | FMS Kinase IC50 (nM) | Reference |
| 1e | Aryl amide | Amine derivative | 60 | [1] |
| 1r | Aryl amide | Amine derivative | 30 | [1] |
MPS1 Kinase Inhibitors
Monopolar Spindle 1 (MPS1) kinase is a critical component of the spindle assembly checkpoint and a promising target in oncology. Structure-based design has led to the development of potent and selective MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold.
| Compound ID | Modification at C3 | Modification at C6 | MPS1 IC50 (µM) | Reference |
| Compound 65 (CCT251455) | Aryl group | Substituted aniline | 0.04 (P-MPS1) | [2] |
Tubulin Polymerization Inhibitors
Certain derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site. These compounds exhibit significant antiproliferative activity against various cancer cell lines.[3]
| Compound ID | Modification at C6 | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 | [3] |
Experimental Protocols
Detailed experimental procedures for the synthesis and derivatization of the this compound core are crucial for its successful application. The following are generalized protocols based on reported syntheses of analogous compounds.
General Procedure for Suzuki-Miyaura Cross-Coupling
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the corresponding boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq). The reaction mixture is degassed and heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). The mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A mixture of the 6-chloro-3-substituted-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05-0.1 eq), a phosphine ligand (e.g., Xantphos, 0.1-0.2 eq), and a base (e.g., Cs2CO3 or NaOtBu, 1.5-2.0 eq) in an anhydrous, aprotic solvent (e.g., toluene or dioxane) is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered. The filtrate is washed with water and brine, dried, and concentrated. The residue is purified by column chromatography to afford the desired product.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by inhibitors derived from the this compound core and a general experimental workflow for their synthesis and evaluation.
References
The Reactivity of Chlorine at the C6 Position of the Pyrrolo[3,2-c]pyridine Core: A Technical Guide for Drug Development Professionals
An in-depth analysis of the synthetic versatility of 6-chloro-pyrrolo[3,2-c]pyridine, a key heterocyclic scaffold in medicinal chemistry. This guide explores its reactivity in crucial cross-coupling and nucleophilic substitution reactions, providing researchers with the necessary data and protocols to leverage this compound in the design and synthesis of novel therapeutics.
The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in the development of novel therapeutic agents, particularly in oncology and for the treatment of inflammatory diseases. The strategic functionalization of this core structure is paramount for modulating pharmacological activity. The chlorine atom at the C6 position serves as a versatile handle for introducing molecular diversity through a variety of chemical transformations. This technical guide provides a detailed overview of the reactivity of the C6-chloro group in pyrrolo[3,2-c]pyridines, with a focus on nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions.
General Reactivity Trends
The reactivity of the chlorine atom at the C6 position of the pyrrolo[3,2-c]pyridine ring is influenced by the electron-deficient nature of the pyridine ring, which facilitates nucleophilic attack. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl. Consequently, while chloro-substituted heterocycles are often more stable and cost-effective starting materials, they typically require more robust catalytic systems or harsher reaction conditions to achieve high yields compared to their bromo or iodo counterparts.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing effect of the pyridine nitrogen atom activates the C6 position towards nucleophilic aromatic substitution. This allows for the direct displacement of the chlorine atom by various nucleophiles, such as alkoxides and amines, to introduce new functional groups.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution of 6-chloropyrrolo[3,2-c]pyridine with an alkoxide
To a solution of 6-chloro-1H-pyrrolo[3,2-c]pyridine in a suitable anhydrous solvent such as THF or DMF, the desired alcohol (1.5-2.0 equivalents) and a strong base like sodium hydride (1.5-2.0 equivalents) are added at room temperature under an inert atmosphere. The reaction mixture is then heated to a temperature ranging from 60 to 100 °C and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and the C6-chloro position of the pyrrolo[3,2-c]pyridine core is a suitable electrophilic partner for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C6 position of the pyrrolo[3,2-c]pyridine and a variety of organoboron reagents. While the reactivity of the C6-chloro derivative is generally lower than that of the corresponding bromo derivative, successful couplings can be achieved with the appropriate choice of catalyst, ligand, and reaction conditions.
A study on the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives utilized a 6-bromo precursor, providing valuable insight into the conditions applicable to the less reactive chloro-analog.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine [1]
To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol) in a mixture of 1,4-dioxane (6 mL) and water (2 mL) were added the respective arylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol). The mixture was degassed with N₂ and then heated in a microwave reactor at 125 °C for 26 minutes. After completion of the reaction, the mixture was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were dried over anhydrous Na₂SO₄ and concentrated in vacuo. The crude product was purified by column chromatography.
Table 1: Suzuki-Miyaura Coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 63 |
| 2 | o-Tolylboronic acid | 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 65 |
| 3 | m-Tolylboronic acid | 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 94 |
| 4 | 2-Methoxyphenylboronic acid | 6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 76 |
| 5 | 4-Ethoxyphenylboronic acid | 6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 57 |
| 6 | Naphthalen-2-ylboronic acid | 6-(Naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 52 |
| 7 | Pyridin-3-ylboronic acid | 6-(Pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 55 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C6 position. This reaction is particularly valuable in drug discovery for the synthesis of analogues with modified solubility and target-binding properties.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 6-chloro-1H-pyrrolo[3,2-c]pyridine
In an oven-dried Schlenk tube, 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a strong base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equiv) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene or dioxane) is then added, and the mixture is heated to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS. The reaction mixture is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathways and a typical experimental workflow for the functionalization of the C6-chloro-pyrrolo[3,2-c]pyridine core.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for C6-functionalization.
Conclusion
The chlorine atom at the C6 position of the pyrrolo[3,2-c]pyridine core is a key functional group that allows for extensive synthetic diversification. Through well-established methodologies such as nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, a wide array of substituents can be introduced at this position. While the chloro-substituent is generally less reactive than its bromo- or iodo-counterparts in palladium-catalyzed reactions, the appropriate selection of modern, highly active catalyst systems can overcome this limitation, providing efficient access to a diverse chemical space. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic design and synthesis of novel pyrrolo[3,2-c]pyridine-based drug candidates.
References
An In-depth Technical Guide to the Synthesis of Substituted 1H-pyrrolo[3,2-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to indole allows it to function as a bioisostere, offering opportunities to modulate physicochemical and pharmacological properties of drug candidates.[1][2] This technical guide provides a comprehensive review of the core synthetic methodologies for preparing substituted 1H-pyrrolo[3,2-c]pyridines, complete with detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.
Core Synthetic Strategies
The synthesis of the 1H-pyrrolo[3,2-c]pyridine core has evolved significantly, with modern organometallic and metal-catalyzed cross-coupling reactions now complementing classical indole syntheses. The electron-deficient nature of the pyridine ring often poses challenges for direct application of traditional methods like the Fischer indole synthesis, necessitating the development of more robust and versatile approaches.[1][2]
Metal-Catalyzed Cross-Coupling and Cyclization Reactions
Transition metal-catalyzed reactions are among the most powerful tools for the construction of the 1H-pyrrolo[3,2-c]pyridine nucleus, typically starting from appropriately substituted pyridines.
A prevalent strategy involves the Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring. This domino approach is highly efficient for creating substituted 1H-pyrrolo[3,2-c]pyridines.[3]
Experimental Protocol: Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
This protocol is adapted from the work of Wang et al. (2024) in the synthesis of colchicine-binding site inhibitors.[4]
-
Step 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine. This intermediate is prepared from commercially available 2-bromo-5-methylpyridine through a multi-step sequence involving oxidation, nitration, condensation with N,N-dimethylformamide dimethyl acetal, and reductive cyclization with iron in acetic acid.[4][5]
-
Step 2: N-Arylation. A mixture of 6-bromo-1H-pyrrolo[3,2-c]pyridine (0.3 mmol, 0.06 g), 3,4,5-trimethoxyphenylboronic acid (0.6 mmol, 0.13 g), potassium carbonate (0.6 mmol, 0.083 g), pyridine (0.9 mmol, 0.071 g), and copper (II) acetate (0.6 mmol, 0.12 g) are dissolved in 1,4-dioxane (15 mL). The mixture is irradiated in a microwave reactor for 30 minutes at 85 °C. Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by silica gel chromatography (n-hexane/ethyl acetate, 1:2) to afford the title compound.[4][5]
The Suzuki cross-coupling reaction is a versatile method for introducing aryl or heteroaryl substituents at the C-6 position of the 1H-pyrrolo[3,2-c]pyridine core. This is a key functionalization step in the synthesis of many biologically active derivatives.
Experimental Protocol: General Procedure for Suzuki Cross-Coupling
The following general procedure is based on the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[4]
-
To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol, 0.036 g) in a mixture of 1,4-dioxane (6 mL) and water (2 mL) is added the corresponding substituted phenylboronic acid (0.15 mmol), potassium carbonate (0.5 mmol, 0.069 g), and tetrakis(triphenylphosphine)palladium(0) (0.006 mmol, 0.007 g).
-
The mixture is degassed with nitrogen and then reacted in a microwave reactor for 26 minutes at 125 °C.
-
After cooling, the mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.[4]
Table 1: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines via Suzuki Coupling[4]
| Compound | Arylboronic Acid Substituent | Yield (%) |
| 10a | Phenyl | 63 |
| 10b | o-Tolyl | 65 |
| 10c | m-Tolyl | 94 |
| 10f | 2-Methoxyphenyl | 76 |
| 10k | 4-Ethoxyphenyl | 57 |
| 10m | 4-Chlorophenyl | 32 |
A palladium-catalyzed cascade reaction involving a C-N cross-coupling followed by a Heck reaction provides a direct route to substituted azaindoles from amino-o-bromopyridines and alkenyl bromides.
General Workflow: Cascade C-N Cross-Coupling/Heck Reaction
Caption: Cascade C-N cross-coupling/Heck reaction workflow.
Leimgruber-Batcho Synthesis
The Leimgruber-Batcho synthesis is a versatile method for preparing indoles and azaindoles from o-nitrotoluene precursors. The reaction involves the formation of an enamine, followed by reductive cyclization. Microwave-assisted modifications of this reaction have been shown to significantly reduce reaction times.
Experimental Protocol: Microwave-Assisted Leimgruber-Batcho Synthesis
The following is a general procedure for the synthesis of enamine intermediates, a key step in the Leimgruber-Batcho synthesis, adapted for microwave conditions.
-
A solution of the 2-nitrotoluene derivative (3.65 mmol) and a catalytic amount of a Lewis acid (e.g., copper(II) iodide, 2 mol%) in a mixture of N,N-dimethylformamide dimethyl acetal (DMFDMA, 5 mL, 37.6 mmol) and DMF (0.1 mL) is heated at 180 °C in a sealed vial under microwave irradiation. The reaction progress is monitored, and heating is continued until completion.
-
The subsequent reductive cyclization of the enamine can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2, Pd/C) or transfer hydrogenation (e.g., hydrazine, Raney nickel), to yield the 1H-pyrrolo[3,2-c]pyridine core.
Biological Activity and Signaling Pathways
Substituted 1H-pyrrolo[3,2-c]pyridines have shown significant potential as therapeutic agents, particularly in oncology. Two prominent mechanisms of action that have been elucidated are the inhibition of Monopolar Spindle 1 (MPS1) kinase and the disruption of tubulin polymerization by binding to the colchicine site.
Inhibition of MPS1 Kinase and the Spindle Assembly Checkpoint
MPS1 is a key protein kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][5][6] Inhibition of MPS1 leads to a defective SAC, resulting in chromosome missegregation and ultimately cell death in rapidly dividing cancer cells.
Signaling Pathway: MPS1 in the Spindle Assembly Checkpoint
Caption: Role of MPS1 in the Spindle Assembly Checkpoint.
Inhibition of Tubulin Polymerization
Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, disrupting the dynamics of microtubule formation.[4][7] Microtubules are essential for forming the mitotic spindle during cell division. By binding to β-tubulin at the colchicine site, these inhibitors prevent the polymerization of tubulin dimers into microtubules, leading to mitotic arrest and apoptosis.[8][9]
Experimental Workflow: Tubulin Polymerization and Inhibition
Caption: Mechanism of tubulin polymerization and inhibition.
Table 2: In Vitro Antiproliferative Activity of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives[4]
| Compound | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10a | 0.45 | 0.51 | 0.62 |
| 10b | 0.38 | 0.42 | 0.55 |
| 10c | 0.29 | 0.33 | 0.41 |
| 10f | 0.21 | 0.25 | 0.32 |
| 10k | 0.18 | 0.22 | 0.29 |
| 10m | 0.33 | 0.39 | 0.48 |
| 10t | 0.12 | 0.15 | 0.21 |
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly those leveraging modern metal-catalyzed cross-coupling reactions, provide efficient and versatile routes to a wide array of substituted derivatives. The elucidation of their mechanisms of action, such as the inhibition of MPS1 kinase and tubulin polymerization, underscores the potential of this heterocyclic system in the development of next-generation cancer therapies. Further exploration of the synthetic space and biological targets of 1H-pyrrolo[3,2-c]pyridines is warranted to fully realize their therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. A changing view of how MPS1 initiates the Spindle Assembly Checkpoint - Dunn School [path.ox.ac.uk]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
The Commercial Landscape and Technical Profile of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine: A Guide for Researchers
For researchers, scientists, and professionals in drug development, 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine emerges as a valuable heterocyclic building block. Its utility is particularly noted in the synthesis of kinase inhibitors and other targeted therapeutics. This technical guide provides a comprehensive overview of its commercial availability, key chemical data, a plausible synthetic route, and its role as a microtubule-targeting agent.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, with pricing varying based on purity and the amount purchased. Below is a summary of representative commercial data.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) | CAS Number |
| AChemBlock | AC-900514 | >95% | 100 mg | ~$150 | 900514-06-5 |
| 250 mg | ~$300 | ||||
| 1 g | ~$800 | ||||
| BLD Pharm | BD00798998 | 97% | 100 mg | ~$120 | 900514-06-5 |
| 250 mg | ~$240 | ||||
| 1 g | ~$650 | ||||
| ChemUniverse | P40216 | Not Specified | Inquire | Inquire | 900514-06-5 |
| Laibo Chem | LB482798 | >98% | 100 mg | ~$135 | 900514-06-5 |
| 1 g | ~$750 | ||||
| 5 g | Inquire | ||||
| Sunway Pharm Ltd | SW-900514-06-5 | >98% | Inquire | Inquire | 900514-06-5 |
Note: Prices are approximate and subject to change. It is recommended to contact suppliers directly for current pricing and availability.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| Appearance | Off-white to light yellow solid |
| CAS Number | 900514-06-5 |
| Canonical SMILES | C1=C(C=NC2=C1NC=C2Br)Cl |
Synthesis and Characterization
Characterization of this compound would typically involve standard analytical techniques to confirm its structure and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern on the pyrrolo[3,2-c]pyridine core.
-
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups within the molecule.
Applications in Drug Discovery: A Tubulin Polymerization Inhibitor
Derivatives of this compound have shown significant promise as potent anticancer agents. Research indicates that this scaffold can be elaborated to produce compounds that act as colchicine-binding site inhibitors , thereby disrupting microtubule dynamics.
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), cell structure, and intracellular transport.[1] They are formed by the polymerization of α- and β-tubulin dimers.[1] Small molecules that interfere with microtubule polymerization are effective antimitotic agents.
Inhibitors that bind to the colchicine site on β-tubulin prevent the proper assembly of microtubules.[2][3] This disruption of microtubule dynamics leads to mitotic arrest, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[4][5][6]
The bromo and chloro substituents on the this compound core provide convenient handles for synthetic modification, allowing for the exploration of structure-activity relationships and the optimization of potency and pharmacokinetic properties. A common and powerful method for such modifications is the Suzuki-Miyaura cross-coupling reaction .
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the palladium-catalyzed cross-coupling of this compound with a variety of boronic acids or their esters.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the boronic acid, and the base.
-
Purge the vessel with an inert gas.
-
Add the palladium catalyst to the vessel.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
In Vitro Tubulin Polymerization Assay
This assay is used to determine the effect of a compound on the polymerization of tubulin into microtubules.[7]
Materials:
-
Tubulin polymerization assay kit (commercially available)
-
Purified tubulin protein
-
Polymerization buffer
-
GTP solution
-
Test compound (e.g., a derivative of this compound)
-
Positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)
-
Negative control (DMSO)
-
Fluorometer or spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the polymerization buffer, GTP solution, and the test compound or control.
-
Initiate the polymerization by adding the tubulin protein solution to each well.
-
Immediately place the plate in the fluorometer or spectrophotometer pre-heated to 37 °C.
-
Monitor the change in fluorescence or absorbance over time. An increase in signal indicates tubulin polymerization.
-
Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Proposed high-level synthetic workflow for this compound.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of the heterocyclic compound 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine . This compound is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. The protocol is designed to be clear, concise, and reproducible for researchers in the field of organic synthesis and drug discovery.
Application Notes
The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant pharmacophore found in a variety of biologically active molecules. These compounds are known to exhibit a range of therapeutic properties, including anticancer and anti-inflammatory activities. The introduction of halogen substituents, such as bromine and chlorine, at specific positions on this scaffold can significantly modulate the compound's physicochemical properties and biological activity. This strategic halogenation can enhance binding affinity to target proteins, improve metabolic stability, and provide handles for further chemical diversification through cross-coupling reactions.
Key Applications:
-
Kinase Inhibitors: The pyrrolo[3,2-c]pyridine core is a key structural motif in the design of inhibitors for various protein kinases, which are crucial targets in oncology and immunology. The specific substitution pattern of this compound makes it a candidate for the development of novel kinase inhibitors.
-
Fragment-Based Drug Discovery: As a halogenated heterocyclic compound, it serves as an excellent fragment for screening against a wide range of biological targets. The bromine atom, in particular, can be utilized for facile elaboration into more complex molecules through Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions.
-
Chemical Probe Development: This compound can be used as a starting material for the synthesis of chemical probes to investigate the biological function of specific proteins and pathways.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the regioselective bromination of the commercially available 6-chloro-1H-pyrrolo[3,2-c]pyridine using N-bromosuccinimide (NBS) as the brominating agent. The pyrrole ring of the starting material is activated towards electrophilic aromatic substitution, with a strong preference for the 3-position.
Reaction Scheme:
Materials and Methods
| Reagent/Material | Grade | Supplier | Notes |
| 6-chloro-1H-pyrrolo[3,2-c]pyridine | ≥95% | Commercially Available | Starting material |
| N-Bromosuccinimide (NBS) | Reagent Grade | Commercially Available | Recrystallize from water if necessary |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Use freshly distilled or from a solvent purification system |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | For workup |
| Brine (Saturated NaCl solution) | - | - | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | For drying |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
| Hexanes | ACS Grade | Commercially Available | For column chromatography |
| Ethyl Acetate | ACS Grade | Commercially Available | For column chromatography |
Experimental Procedure
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 g, 6.55 mmol).
-
Dissolution: Add 30 mL of anhydrous tetrahydrofuran (THF) to the flask and stir the mixture until the starting material is completely dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of NBS: In a separate flask, dissolve N-bromosuccinimide (1.28 g, 7.21 mmol, 1.1 equivalents) in 15 mL of anhydrous THF. Add this solution dropwise to the cooled solution of 6-chloro-1H-pyrrolo[3,2-c]pyridine over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.
-
Quenching: Once the reaction is complete (disappearance of the starting material), quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford this compound as a solid.
Quantitative Data Summary
| Parameter | Value | Unit |
| Starting Material Mass | 1.0 | g |
| Starting Material Moles | 6.55 | mmol |
| NBS Mass | 1.28 | g |
| NBS Moles | 7.21 | mmol |
| Equivalents of NBS | 1.1 | - |
| Expected Product Mass | ~1.52 | g |
| Typical Yield | 70-85 | % |
| Molecular Formula | C₇H₄BrClN₂ | - |
| Molecular Weight | 231.48 | g/mol |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the synthesis protocol.
Potential Signaling Pathway Involvement
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as inhibitors of various protein kinases. The diagram below illustrates a generalized signaling pathway where such a compound might act.
Application Notes and Protocols for the Synthesis of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of the heterocyclic compound 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine . This compound may serve as a key intermediate in the development of novel therapeutic agents. The protocol is based on established synthetic methodologies for analogous structures and is intended to be performed by trained chemists in a properly equipped laboratory.
Overview of the Synthetic Strategy
The synthesis of this compound is proposed as a two-stage process. The initial stage involves the construction of the core heterocyclic structure, 6-chloro-1H-pyrrolo[3,2-c]pyridine, starting from a commercially available substituted pyridine. The second stage is the regioselective bromination of this intermediate to yield the final product.
Experimental Protocols
Part 1: Synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine (Intermediate)
This multi-step synthesis is adapted from the known procedures for the preparation of similar 1H-pyrrolo[3,2-c]pyridine derivatives. The workflow is initiated from 2-chloro-5-methylpyridine.
Step 1a: Synthesis of 2-chloro-5-methylpyridine 1-oxide
-
To a solution of 2-chloro-5-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 1b: Synthesis of 2-chloro-5-methyl-4-nitropyridine 1-oxide
-
To a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C, slowly add 2-chloro-5-methylpyridine 1-oxide (1.0 eq).
-
Stir the reaction mixture at a controlled temperature (e.g., 60-70 °C) for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the desired product.
Step 1c: Synthesis of (E)-2-chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide
-
A mixture of 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an appropriate solvent like N,N-dimethylformamide (DMF) is heated.
-
The reaction is typically stirred at an elevated temperature (e.g., 100-120 °C) for a few hours.
-
After cooling, the product can often be precipitated by the addition of water or an alternative non-polar solvent.
-
The solid is collected by filtration and dried.
Step 1d: Synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine
-
To a solution of (E)-2-chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (1.0 eq) in acetic acid, add iron powder (Fe) (excess, e.g., 4-5 eq).
-
Heat the reaction mixture at reflux (around 100-110 °C) for several hours.[1]
-
After completion, cool the mixture, filter to remove the excess iron, and concentrate the filtrate.
-
The residue is then basified with an aqueous solution of sodium carbonate and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel chromatography to afford 6-chloro-1H-pyrrolo[3,2-c]pyridine.
Part 2: Synthesis of this compound (Final Product)
This step involves the electrophilic bromination of the pyrrole ring of the intermediate.
-
Dissolve 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable solvent such as chloroform, carbon tetrachloride, or DMF.
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Data (Expected) |
| 6-chloro-1H-pyrrolo[3,2-c]pyridine | C₇H₅ClN₂ | 152.58 | 40-60 (overall) | ¹H NMR, ¹³C NMR, LC-MS |
| This compound | C₇H₄BrClN₂ | 231.48 | 70-90 | ¹H NMR, ¹³C NMR, LC-MS, High-Resolution Mass Spectrometry (HRMS) |
Visualization of the Synthetic Workflow
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceutical agents. This document provides a detailed protocol and application notes for the selective Buchwald-Hartwig amination of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, a key intermediate in the synthesis of various biologically active compounds. The presence of two distinct halogen atoms on the pyrrolopyridine core, a bromine at the 3-position and a chlorine at the 6-position, allows for selective functionalization. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions, the amination is anticipated to proceed selectively at the 3-position.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2] The choice of ligand is crucial for the efficiency and scope of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[3]
Experimental Protocol
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired amine (1.1-1.5 eq), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.5-2.0 eq) to the flask. Then, add the anhydrous solvent (toluene or dioxane) via syringe.
-
Reaction: The reaction mixture is stirred and heated to a temperature between 80-110 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-amino-6-chloro-1H-pyrrolo[3,2-c]pyridine derivative.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of heteroaryl bromides, which can be adapted for this compound. Researchers should consider these as starting points for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | [Pd(allyl)Cl]₂ (1 mol%) |
| Ligand | XPhos (4 mol%) | RuPhos (2 mol%) | t-BuXPhos (4 mol%) |
| Base | NaOtBu (1.5 eq) | Cs₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) |
| Solvent | Toluene | Dioxane | t-Butanol |
| Temperature | 100 °C | 110 °C | 90 °C |
| Reaction Time | 4-12 h | 6-18 h | 8-24 h |
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Reactions under inert atmosphere require proper handling of Schlenk lines or glove boxes.
Conclusion
The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of 3-amino-6-chloro-1H-pyrrolo[3,2-c]pyridine derivatives. The inherent reactivity difference between the C-Br and C-Cl bonds allows for selective amination at the 3-position. The protocol and conditions outlined in these application notes serve as a valuable starting point for researchers in the development of novel compounds for various therapeutic applications. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the highest yields for specific substrates.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the palladium-catalyzed cross-coupling of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The dual halogenation of this scaffold allows for selective functionalization, with the bromine at the C3 position being more susceptible to oxidative addition in palladium-catalyzed reactions than the chlorine at the C6 position. This differential reactivity enables the introduction of a wide array of substituents at the C3 position through various cross-coupling methodologies.
I. Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. These reactions generally proceed through a catalytic cycle involving oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
This document outlines protocols for several key palladium-catalyzed cross-coupling reactions applicable to this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, Stille, and Heck couplings.
II. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide. For the this compound scaffold, this reaction allows for the introduction of various aryl, heteroaryl, and vinyl substituents at the 3-position.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of 6-bromo-1H-pyrrolo[3,2-c]pyridine Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | 12 | 63 |
| 2 | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | 12 | 61 |
| 3 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | 12 | 55 |
Data adapted from a study on a similar 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold. The conditions are expected to be transferable to the 3-bromo-6-chloro analog.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) to the reaction mixture.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the mixture to the desired temperature (e.g., 85 °C) and stir for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a powerful route to synthesize N-aryl and N-heteroaryl compounds. This method can be employed to introduce a variety of primary and secondary amines at the 3-position of the pyrrolo[3,2-c]pyridine core.
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Pd₂(dba)₃ (1-5) | XPhos, RuPhos, or BINAP (2-10) | NaOtBu, K₂CO₃, or Cs₂CO₃ | Toluene or 1,4-Dioxane | 80-110 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To a dried and sealed tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Reagent Addition: Add the amine (1.1-1.5 equiv.) and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. The filtrate is then concentrated.
-
Purification: Purify the residue by flash column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
IV. Sonogashira Coupling
The Sonogashira coupling reaction is a reliable method for the formation of C(sp²)-C(sp) bonds, involving the coupling of a terminal alkyne with an aryl or vinyl halide. This reaction is particularly useful for synthesizing alkynyl-substituted heterocycles.
Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides
| Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | PPh₃ (4-10) | Et₃N or Dipea | THF or DMF | 25-80 |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in the chosen solvent (e.g., THF).
-
Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper cocatalyst (e.g., CuI, 5-10 mol%), the phosphine ligand (e.g., PPh₃, 4-10 mol%), and the base (e.g., Et₃N, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature to 60 °C) until completion.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: Purify the crude product via column chromatography.
V. Other Cross-Coupling Reactions
While specific examples for the Negishi, Stille, and Heck reactions on the this compound scaffold are less common in the literature, the general principles of these reactions can be applied. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be necessary to achieve good yields.
-
Negishi Coupling: Involves the reaction with an organozinc reagent. It is known for its high functional group tolerance.[1]
-
Stille Coupling: Utilizes an organotin reagent. While effective, the toxicity of tin compounds is a significant drawback.[2]
-
Heck Reaction: Couples the halide with an alkene to form a substituted alkene.[3]
VI. Logical Relationship of Cross-Coupling Reactions
Caption: Synthetic pathways from this compound.
VII. Safety Precautions
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. Handle them under an inert atmosphere.
-
Many organic solvents are flammable and toxic. Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
-
Organotin reagents used in the Stille reaction are highly toxic. Handle with extreme caution.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
VIII. Conclusion
The palladium-catalyzed cross-coupling of this compound offers a powerful and flexible strategy for the synthesis of a diverse range of substituted pyrrolo[3,2-c]pyridine derivatives. The protocols and data presented herein provide a valuable starting point for researchers in the fields of medicinal chemistry, drug discovery, and materials science to explore the chemical space around this important heterocyclic scaffold. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols for N-Alkylation of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, a critical transformation for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and drug development. The N-alkylated derivatives of this scaffold are of significant interest as they can serve as key intermediates in the synthesis of biologically active molecules.
The protocols described herein are based on established methodologies for the N-alkylation of related heterocyclic compounds. Two primary methods are presented: a standard protocol using a strong base like sodium hydride, and an alternative protocol employing a milder base such as potassium carbonate.
General Reaction Scheme
The N-alkylation of this compound involves the deprotonation of the pyrrole nitrogen followed by nucleophilic attack on an alkylating agent.
Application Note and Protocol for the Purification of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine by Column Chromatography
Introduction
3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. Its rigid bicyclic core serves as a versatile scaffold for the synthesis of novel therapeutic agents. As with any synthetically derived compound intended for biological evaluation, achieving high purity is paramount. This document provides a comprehensive protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The methodology is based on established principles for the purification of related heterocyclic compounds and is designed to be a starting point for optimization.
Potential Impurities
Understanding the potential impurities is crucial for developing an effective purification strategy. Based on the common synthetic routes for similar pyrrolopyridine derivatives, which may involve nitration, reduction, and cyclization steps, the following impurities could be present in the crude product:
-
Unreacted starting materials: Depending on the specific synthetic route.
-
Isomeric byproducts: Positional isomers formed during bromination or chlorination.
-
Over- or under-halogenated species: Compounds with additional or missing halogen atoms.
-
Oxidized or reduced byproducts: Impurities from incomplete or side reactions during synthesis.
-
Polymeric materials: Formed under certain reaction conditions.
Data Presentation
The following tables are provided as a template for researchers to systematically record and compare experimental data for the optimization of the purification protocol.
Table 1: Thin-Layer Chromatography (TLC) Optimization
| Trial | Solvent System (v/v) | Rf of Product | Rf of Major Impurity | Separation Factor (α) | Observations |
| 1 | Hexane:Ethyl Acetate (3:1) | ||||
| 2 | Hexane:Ethyl Acetate (1:1) | ||||
| 3 | Dichloromethane:Methanol (98:2) | ||||
| 4 | Dichloromethane:Methanol (95:5) | ||||
| 5 | Hexane:Ethyl Acetate with 0.1% Triethylamine |
Table 2: Column Chromatography Parameters and Results
| Parameter | Run 1 | Run 2 (Optimized) | Units | Notes |
| Column Dimensions | ||||
| - Diameter | cm | |||
| - Length | cm | |||
| Stationary Phase | ||||
| - Type | Silica Gel | Silica Gel | - | e.g., 60-120 mesh |
| - Mass | g | |||
| Sample Loading | ||||
| - Mass of Crude Product | g | |||
| - Loading Method | - | Dry or wet loading | ||
| Mobile Phase | ||||
| - Eluent System | v/v | |||
| - Total Volume | mL | |||
| Elution | ||||
| - Flow Rate | mL/min | |||
| - Fraction Size | mL | |||
| Results | ||||
| - Mass of Purified Product | g | |||
| - Yield | % | (Mass of Purified / Mass of Crude) x 100 | ||
| - Purity (before) | % | Determined by HPLC, GC, or NMR | ||
| - Purity (after) | % | Determined by HPLC, GC, or NMR |
Experimental Protocol
This protocol outlines a general procedure for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
Materials and Reagents
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Triethylamine (optional, for basic compounds)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure
Step 1: Thin-Layer Chromatography (TLC) Analysis
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various solvent systems (refer to Table 1 for suggestions) to find the optimal eluent for separation. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.
-
Visualize the spots under a UV lamp (254 nm).
Step 2: Column Preparation
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis (e.g., hexane).
-
Carefully pour the slurry into the column, avoiding the introduction of air bubbles. Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the packed silica gel.
-
Allow the solvent to drain until the level is just above the top layer of sand. Do not let the column run dry.
Step 3: Sample Loading
-
Dry Loading (Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
-
Wet Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Carefully apply the solution to the top of the column using a pipette.
-
Step 4: Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate tubes or flasks.
-
Start with the least polar solvent system and gradually increase the polarity (gradient elution) if necessary to elute the target compound. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure product.
Step 5: Product Isolation
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Further dry the purified product under high vacuum to remove any residual solvent.
-
Characterize the purified this compound using appropriate analytical techniques (NMR, MS, HPLC) to confirm its identity and purity.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Poor Separation: If the compound and impurities elute together, try a less polar solvent system or a shallower gradient. Consider using a different stationary phase like alumina if the compound is basic and interacts strongly with the acidic silica gel.
-
Compound Does Not Elute: The solvent system may be too non-polar. Gradually increase the polarity of the eluent.
-
Tailing of Spots on TLC/Column: This can occur with polar or basic compounds on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can often improve the peak shape.
-
Compound Degradation: If the compound is unstable on silica gel, consider using a more inert stationary phase like neutral alumina or a different purification technique such as preparative HPLC.
This application note provides a robust starting point for the purification of this compound. Researchers should adapt and optimize the protocol based on their specific experimental outcomes to achieve the desired purity for their downstream applications.
Application Notes and Protocols for the Recrystallization of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine via recrystallization. While specific solubility data for this compound is not widely published, this guide outlines a systematic approach to solvent selection and the subsequent recrystallization process, based on established chemical principles and methodologies for related heterocyclic compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Achieving high purity of this intermediate is crucial for the successful synthesis of downstream targets and for ensuring the reliability of biological data. Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.
Materials and Equipment
-
Crude this compound
-
A selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, heptane, acetonitrile, water, and mixtures thereof)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
A systematic solvent screening is the first critical step to identify a suitable solvent or solvent system for the recrystallization of this compound.
Methodology:
-
Initial Solubility Tests:
-
Place approximately 10-20 mg of the crude compound into several small test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise at room temperature, vortexing or stirring after each addition.
-
Observe the solubility of the compound. A suitable solvent will show low solubility at room temperature.
-
-
Hot Solubility Tests:
-
For solvents in which the compound showed poor solubility at room temperature, gently heat the test tubes in a water bath or on a heating block.
-
Continue adding the solvent dropwise until the compound completely dissolves. Note the approximate volume of solvent required.
-
An ideal solvent will fully dissolve the compound at an elevated temperature.
-
-
Crystallization upon Cooling:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
If crystallization does not occur, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good recovery of crystalline solid is a promising candidate.
-
-
Solvent System Selection:
-
If no single solvent is ideal, a binary solvent system may be necessary. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.
-
Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature.
-
Add the "poor" solvent dropwise until the solution becomes turbid.
-
Add a few more drops of the "good" solvent until the solution is clear again.
-
Allow the solution to cool slowly to induce crystallization.
-
Protocol 2: Recrystallization of this compound
Once a suitable solvent or solvent system has been identified, proceed with the bulk recrystallization.
Methodology:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar and the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Preheat a clean Erlenmeyer flask and a funnel (a stemless funnel is ideal).
-
Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask.
-
-
Crystallization:
-
Cover the flask with a watch glass or loosely with aluminum foil and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
-
-
Analysis:
-
Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity.
-
Further analysis by techniques such as NMR, HPLC, or LC-MS can be used to confirm the purity and identity of the compound.
-
Data Presentation
Quantitative data from recrystallization experiments should be meticulously recorded to optimize the procedure.
| Experiment ID | Solvent System | Initial Mass (g) | Final Mass (g) | Recovery (%) | Melting Point (°C) | Purity (by HPLC, %) |
| Example 1 | Ethanol | 1.00 | 0.85 | 85% | e.g., 210-212 | e.g., 99.5% |
| Example 2 | Ethyl Acetate | 1.00 | 0.78 | 78% | e.g., 209-211 | e.g., 99.2% |
| Example 3 | Toluene | 1.00 | 0.90 | 90% | e.g., 211-212 | e.g., 99.8% |
Visualizations
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Logic
Application Notes and Protocols: Leveraging 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in the identification of novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," that exhibit weak but specific binding to a biological target. These initial hits serve as starting points for the rational design and optimization of more potent, drug-like molecules. The pyrrolo[3,2-c]pyridine scaffold is a valuable starting point in medicinal chemistry, known for its rigid structure and utility in developing kinase inhibitors and other therapeutic agents. This document provides detailed application notes and protocols for the use of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine as a fragment in FBDD campaigns.
The structure of this compound offers several advantages for FBDD. Its relatively small size and molecular weight are consistent with the "Rule of Three," a guideline for selecting fragments with favorable physicochemical properties for development. The bromine and chlorine atoms provide vectors for synthetic elaboration, allowing for the systematic exploration of chemical space around the core scaffold to improve binding affinity and selectivity.
Target Selection and Rationale
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown activity against a variety of protein kinases, making this fragment an attractive starting point for screening against this target class.[1][2] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Therefore, a primary application of this compound is in the discovery of novel kinase inhibitors. The general workflow for such a screening campaign is outlined below.
Figure 1: General workflow for a fragment-based drug discovery campaign.
Data Presentation: Hypothetical Screening Data
The following tables represent the type of quantitative data that would be generated during an FBDD campaign with this compound.
Table 1: Primary Biophysical Screening of this compound Against a Kinase Panel
| Target Kinase | Screening Method | Result | Binding Affinity (KD) | Ligand Efficiency (LE) |
| Kinase A | SPR | Hit | 500 µM | 0.35 |
| Kinase B | NMR (1H-15N HSQC) | Hit | 800 µM | 0.32 |
| Kinase C | Thermal Shift Assay | No Hit | - | - |
| Kinase D | X-ray Crystallography | Hit | 750 µM | 0.33 |
Table 2: Structure-Activity Relationship (SAR) by Catalog for Analogs of the Pyrrolo[3,2-c]pyridine Scaffold Against Kinase A
| Compound | Modification | Binding Affinity (KD) | Ligand Efficiency (LE) |
| This compound | Parent Fragment | 500 µM | 0.35 |
| Analog 1 | 6-methoxy substitution | 400 µM | 0.36 |
| Analog 2 | 3-amino substitution | 900 µM | 0.31 |
| Analog 3 | N1-methylation | 600 µM | 0.33 |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Primary Screening and Hit Validation
SPR is a sensitive biophysical technique used to detect and quantify binding interactions in real-time.[3]
Objective: To identify binding of this compound to a target kinase and determine the binding affinity.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Target kinase
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the target kinase (at a concentration of 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Fragment Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., from 1 µM to 1 mM).
-
Inject the fragment solutions over the immobilized kinase surface, followed by a dissociation phase with running buffer.
-
Include buffer-only injections for double referencing.
-
-
Data Analysis:
-
Process the sensorgram data by subtracting the reference surface and buffer-only injection responses.
-
Fit the steady-state responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Screening
NMR spectroscopy is a powerful tool for detecting weak fragment binding.[4][5] Ligand-observed methods like Saturation Transfer Difference (STD) or WaterLOGSY are commonly used.[6]
Objective: To confirm the binding of this compound to the target kinase.
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
Target kinase
-
This compound
-
Deuterated buffer (e.g., 50 mM phosphate buffer in D2O, pH 7.4)
Methodology (STD-NMR):
-
Sample Preparation:
-
Prepare a solution of the target kinase (10-20 µM) in the deuterated buffer.
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d6).
-
Add the fragment to the protein solution to a final concentration of 100-500 µM.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum to identify the fragment's resonances.
-
Set up the STD-NMR experiment with on-resonance saturation of a protein resonance (e.g., at 0.5 ppm) and off-resonance saturation in a region with no protein or fragment signals (e.g., 30 ppm).
-
Acquire interleaved on- and off-resonance spectra.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
The presence of signals in the STD spectrum corresponding to the fragment's protons confirms binding.
-
Protocol 3: X-ray Crystallography for Structural Characterization
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-guided optimization.[5]
Objective: To determine the binding mode of this compound within the active site of the target kinase.
Materials:
-
Purified and concentrated target kinase
-
This compound
-
Crystallization screens and plates
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source recommended)
Methodology:
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the target kinase in the presence of a 2-5 fold molar excess of the fragment.
-
Soaking: If apo crystals of the target kinase are available, soak them in a solution containing the fragment (typically 1-10 mM) and cryoprotectant for a defined period (minutes to hours).
-
-
Data Collection and Processing:
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain electron density maps.
-
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement with a known model of the kinase.
-
Build the fragment into the observed electron density.
-
Refine the structure to obtain a high-resolution model of the protein-fragment complex.
-
Signaling Pathway Context
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have been investigated as inhibitors of kinases involved in key signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. These pathways are central to cell proliferation, survival, and differentiation.
Figure 2: Potential kinase targets for pyrrolo[3,2-c]pyridine derivatives.
Conclusion
This compound represents a promising starting point for fragment-based drug discovery campaigns, particularly for the development of novel kinase inhibitors. Its favorable physicochemical properties and synthetic tractability make it an ideal scaffold for hit-to-lead optimization. The protocols and application notes provided herein offer a framework for researchers to effectively utilize this fragment in their drug discovery efforts. Through systematic screening, structural biology, and iterative medicinal chemistry, this fragment can be elaborated into potent and selective lead compounds with therapeutic potential.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Parallel Synthesis of 1H-pyrrolo[3,2-c]pyridine Analogs
Topic: High-Throughput Synthesis of Novel 1H-pyrrolo[3,2-c]pyridine Libraries Using a Versatile Dihalogenated Scaffold.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors and anticancer agents.[1][2] Derivatives of this scaffold have shown potent activity against targets such as FMS kinase and are effective inducers of apoptosis in cancer cell lines.[1][3] The strategic functionalization of this core is critical for developing structure-activity relationships (SAR) and optimizing lead compounds.
This application note details a robust strategy for the parallel synthesis of diverse libraries of 1H-pyrrolo[3,2-c]pyridine derivatives. The workflow utilizes the key building block, 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine , which features two distinct halogen atoms at positions amenable to sequential and orthogonal diversification. This approach is ideal for high-throughput synthesis and the rapid generation of compound libraries for screening and drug discovery campaigns.[4][5] The primary diversification steps involve a copper-catalyzed N-arylation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Core Synthetic Strategy & Workflow
The power of the This compound scaffold lies in its two halogenated handles, which can be functionalized in a stepwise manner. The proposed parallel synthesis workflow involves two main diversification points:
-
Diversification Step 1 (R¹): N-Arylation. The pyrrole nitrogen (N-1) is first substituted, typically with a diverse set of arylboronic acids, via a copper-catalyzed reaction. This step introduces the first point of diversity (R¹).
-
Diversification Step 2 (R²): Suzuki-Miyaura Coupling. The chloro group at the C-6 position serves as the handle for a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a second set of diverse aryl or heteroaryl moieties (R²).
The bromine at C-3 remains available for further functionalization if a third diversification step is desired, offering additional pathways for library expansion.
Experimental Protocols
The following protocols are generalized for parallel synthesis platforms, such as microwave reactors or multi-well reaction blocks.[6] All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Parallel N-Arylation of the Pyrrolo[3,2-c]pyridine Core (Step 1)
This procedure is adapted from the N-arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine.[7]
-
Array Preparation : In an array of microwave reaction vials (e.g., 24-well plate), add This compound (1.0 eq., e.g., 0.1 mmol, 23.1 mg).
-
Reagent Addition : To each vial, add the corresponding arylboronic acid (R¹-B(OH)₂) from a pre-prepared stock solution library (2.0 eq., 0.2 mmol).
-
Catalyst and Base Addition : Add copper(II) acetate (Cu(OAc)₂, 2.0 eq., 0.2 mmol, 36.3 mg), potassium carbonate (K₂CO₃, 2.0 eq., 0.2 mmol, 27.6 mg), and pyridine (3.0 eq., 0.3 mmol, 24 µL) to each vial.
-
Solvent Addition : Add anhydrous 1,4-dioxane (e.g., 2 mL) to each vial.
-
Reaction : Seal the vials and place the reaction block in a microwave reactor. Heat the mixture to 85°C for 30 minutes with stirring.
-
Work-up : After cooling, the reaction mixtures can be processed in parallel. Quench with water (5 mL) and extract with ethyl acetate (3 x 5 mL). The organic layers can be combined in a corresponding multi-well plate and concentrated under reduced pressure. The resulting crude intermediate library is typically used in the next step without further purification.
Protocol 2: Parallel Suzuki-Miyaura Cross-Coupling (Step 2)
This procedure is based on established microwave-assisted Suzuki couplings for this scaffold.[3]
-
Array Preparation : To the array of vials containing the crude N¹-aryl-3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine intermediates (from Step 1, ~0.1 mmol), add the corresponding aryl or heteroarylboronic acid (R²-B(OH)₂) from a second stock solution library (1.5 eq., 0.15 mmol).
-
Catalyst and Base Addition : Add potassium carbonate (K₂CO₃, 5.0 eq., 0.5 mmol, 69 mg) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.06 eq., 0.006 mmol, 7 mg) to each vial.
-
Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (3:1, v/v, e.g., 4 mL) to each vial under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction : Seal the vials and heat in a microwave reactor to 125°C for 30 minutes with stirring.
-
Work-up and Purification : After cooling, the reaction mixtures are diluted with ethyl acetate. The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification of the library is typically performed using high-throughput methods such as mass-directed automated preparative HPLC or solid-phase extraction (SPE) to yield the final compounds.
Data Presentation: Representative Library Synthesis & Activity
The following tables summarize representative data from the synthesis of a library of 1,6-disubstituted-1H-pyrrolo[3,2-c]pyridine analogs, demonstrating the types of quantitative results obtained from this workflow.[3]
Table 1: Synthesis and Yield of Representative 1,6-Disubstituted Analogs
| Compound ID | R² Substituent | Yield (%) |
|---|---|---|
| 10b | 2-methylphenyl | 65% |
| 10c | 3-methylphenyl | 94% |
| 10f | 2-methoxyphenyl | 76% |
| 10k | 4-ethoxyphenyl | 57% |
| 10p | 2-naphthyl | 52% |
| 10r | 3-pyridyl | 55% |
Yields are based on the Suzuki coupling step from a common N-aryl intermediate.[3][7]
Table 2: In Vitro Antiproliferative Activity (IC₅₀, µM) of Analogs
| Compound ID | HeLa (Cervical Cancer) | SGC-7901 (Gastric Cancer) | MCF-7 (Breast Cancer) |
|---|---|---|---|
| 10b | 0.45 | 0.51 | 0.62 |
| 10c | 0.33 | 0.39 | 0.47 |
| 10f | 0.28 | 0.34 | 0.41 |
| 10k | 0.19 | 0.25 | 0.33 |
| 10p | 0.21 | 0.26 | 0.35 |
| 10r | 0.36 | 0.42 | 0.53 |
Data demonstrates moderate to excellent antitumor activities for the synthesized library.[3]
Application in Drug Discovery: Targeting Tubulin Polymerization
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of tubulin polymerization.[3] By binding to the colchicine site on β-tubulin, these small molecules disrupt the dynamic equilibrium of microtubule assembly and disassembly.[8][9] This interference with microtubule dynamics is a clinically validated anticancer strategy.[10] It leads to the arrest of the cell cycle in the G2/M phase, mitotic spindle disruption, and ultimately, apoptosis.[3][11]
Structure-Activity Relationship (SAR) Insights
Parallel synthesis enables the rapid exploration of SAR. For the 1,6-disubstituted-1H-pyrrolo[3,2-c]pyridine series, key findings include:
-
Electron-Donating Groups (EDGs) : The introduction of EDGs, such as methoxy (-OCH₃) or ethoxy (-OCH₂CH₃), on the C-6 aryl ring generally leads to an increase in antiproliferative activity.[3]
-
Electron-Withdrawing Groups (EWGs) : Conversely, EWGs like fluoro (-F) or chloro (-Cl) on the C-6 aryl ring tend to result in moderate or weaker activity.[3]
-
Positional Isomerism : The position of substituents on the C-6 aryl ring significantly impacts potency. For example, a methyl group at the meta or para position is often more favorable than at the ortho position.[3][7]
Conclusion
The This compound scaffold is an exceptionally valuable starting material for parallel synthesis in drug discovery. Its orthogonal halogen handles allow for a systematic and high-throughput diversification strategy using robust and well-established cross-coupling reactions. This approach facilitates the efficient generation of large, diverse compound libraries, accelerating the identification and optimization of novel therapeutic agents, particularly those targeting complex biological systems like microtubule dynamics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 5. asynt.com [asynt.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinase Assay of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry for the development of potent kinase inhibitors.[1][2] Derivatives of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, in particular, represent a promising avenue for the discovery of novel anticancer agents.[3] This document provides detailed protocols for assessing the inhibitory activity of these derivatives against target kinases using a luminescence-based biochemical assay and a cell-based phosphorylation assay.
Biochemical Kinase Inhibition Assay
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.[4] The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[5] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the ADP concentration.[5]
Cell-Based Kinase Activity Assay
Cell-based assays are critical for evaluating the efficacy of kinase inhibitors in a more physiologically relevant context. These assays measure the inhibition of a specific kinase within its natural signaling pathway inside living cells.[6] A common method is the cellular phosphorylation ELISA, which quantifies the phosphorylation of a kinase's substrate in cell lysates.[7]
Data Presentation
The inhibitory activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes published inhibitory activities of various pyrrolo[3,2-c]pyridine derivatives against their target kinases, providing a reference for expected potencies.
| Compound ID | Target Kinase | Assay Type | IC50 (nM) |
| 1e | FMS | Biochemical | 60 |
| 1r | FMS | Biochemical | 30 |
| KIST101029 | FMS | Biochemical | 96 |
| Compound 65 (CCT251455) | MPS1 | Biochemical | 40 |
| Compound 10t | (Antiproliferative) | Cell-Based (HeLa) | 120 |
| Compound 10t | (Antiproliferative) | Cell-Based (SGC-7901) | 150 |
| Compound 10t | (Antiproliferative) | Cell-Based (MCF-7) | 210 |
Note: Data for compounds 1e, 1r, and KIST101029 were obtained from in vitro kinase screening.[8] Data for compound 65 is from a biochemical assay against the isolated MPS1 enzyme.[2] Data for compound 10t represents antiproliferative activity in different cancer cell lines.[3][9]
Experimental Protocols
Protocol 1: Biochemical Kinase Assay using ADP-Glo™
This protocol describes the determination of IC50 values for this compound derivatives against a target kinase (e.g., FMS or MPS1).
Materials:
-
Target kinase (e.g., recombinant human FMS or MPS1)
-
Substrate (specific to the kinase)
-
ATP
-
This compound derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white plates
-
Multichannel pipettor
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO. A common starting concentration is 10 mM, followed by 3-fold serial dilutions.
-
Kinase Reaction Setup: a. To each well of a 384-well plate, add 2.5 µL of the compound solution or DMSO (for control wells). b. Add 5 µL of a solution containing the target kinase and substrate in kinase assay buffer. c. Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.[5]
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Subtract the background luminescence (no kinase control) from all experimental wells. b. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. c. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cellular Phosphorylation ELISA
This protocol outlines a method to assess the ability of this compound derivatives to inhibit a specific kinase signaling pathway in a cellular context.
Materials:
-
Cell line expressing the target kinase and its substrate
-
96-well cell culture plates
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody specific for the substrate protein
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.[7]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include appropriate positive and negative controls. Incubate for the desired period (e.g., 1-24 hours).[7]
-
Cell Lysis: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add 100 µL of lysis buffer to each well and incubate on ice for 10 minutes with gentle shaking.[7]
-
ELISA: a. Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate.[7] b. Incubate for 2 hours at room temperature or overnight at 4°C.[7] c. Wash the plate three times with wash buffer.[7] d. Add 100 µL of the diluted phospho-specific detection antibody to each well.[7] e. Incubate for 1 hour at room temperature.[7] f. Wash the plate three times with wash buffer.[7] g. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.[7] h. Incubate for 1 hour at room temperature.[7] i. Wash the plate five times with wash buffer.[7] j. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[7] k. Stop the reaction by adding 100 µL of stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration. c. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Mandatory Visualizations
Caption: Workflow for the biochemical kinase assay.
Caption: A hypothetical signaling pathway targeted by kinase inhibitors.
References
- 1. 3-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine|CAS 956003-06-8 [benchchem.com]
- 2. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. ulab360.com [ulab360.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Cell-Based Assays of 1H-pyrrolo[3,2-c]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated significant potential in oncology and immunology. While specific biological data for compounds derived from "3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine" are not extensively documented in publicly available literature, the broader class of 1H-pyrrolo[3,2-c]pyridine derivatives has been shown to exhibit potent anticancer and anti-inflammatory activities.
Key mechanisms of action for this compound class include the inhibition of protein kinases and the disruption of microtubule dynamics. For instance, various analogs have been identified as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in the survival of macrophages and over-expressed in cancers of the breast, ovary, and prostate.[1][2] Other derivatives have been developed as microtubule-targeting agents that bind to the colchicine site on β-tubulin, leading to the inhibition of tubulin polymerization, G2/M cell cycle arrest, and apoptosis.[3]
These application notes provide a comprehensive guide to the cell-based assays relevant for characterizing the biological effects of novel compounds based on the 1H-pyrrolo[3,2-c]pyridine scaffold, focusing on their potential as anticancer agents.
General Experimental Workflow
The initial characterization of a novel compound typically follows a tiered screening approach, starting with broad cytotoxicity assays, followed by target-specific and mechanism-of-action studies.
Caption: General workflow for characterizing novel anticancer compounds.
Data Presentation: Biological Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives
The following tables summarize quantitative data for representative compounds from the 1H-pyrrolo[3,2-c]pyridine class, demonstrating their therapeutic potential.
Table 1: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives Against Various Human Cancer Cell Lines. [1][3]
| Compound ID | Scaffold Modification | Cell Line | Cancer Type | IC50 (µM) |
| 10t [3] | Indolyl at C6 | HeLa | Cervical Cancer | 0.12 |
| SGC-7901 | Gastric Cancer | 0.15 | ||
| MCF-7 | Breast Cancer | 0.21 | ||
| 10a [3] | Phenyl at C6 | HeLa | Cervical Cancer | 0.45 |
| SGC-7901 | Gastric Cancer | 0.51 | ||
| MCF-7 | Breast Cancer | 0.63 | ||
| 10k [3] | 4-ethoxyphenyl at C6 | HeLa | Cervical Cancer | 0.25 |
| SGC-7901 | Gastric Cancer | 0.33 | ||
| MCF-7 | Breast Cancer | 0.39 | ||
| 1r [1] | Diarylurea | OVCAR-3 | Ovarian Cancer | 0.15 |
| PC-3 | Prostate Cancer | 0.49 | ||
| MDA-MB-231 | Breast Cancer | 0.33 |
Table 2: Target-Specific Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives. [1][3]
| Compound ID | Assay Type | Target | Result/IC50 |
| 1r [1] | Biochemical Kinase Assay | FMS Kinase | 30 nM |
| 1e [1] | Biochemical Kinase Assay | FMS Kinase | 60 nM |
| 10t [3] | In vitro Assay | Tubulin Polymerization | Potent Inhibition at 3 µM |
Experimental Protocols
Protocol 1: Antiproliferative MTT Assay
This protocol details a colorimetric assay to measure the cytotoxic or antiproliferative effects of test compounds by assessing the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[3]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells from exponential phase cultures. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Kinase Inhibition Assay
This protocol describes a cell-based ELISA to quantify the inhibition of a specific receptor tyrosine kinase, such as FMS, by measuring the phosphorylation of the kinase or its downstream substrate.[4]
FMS Kinase Signaling Pathway
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Kinase Inhibitor Library from 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have shown particular promise as kinase inhibitors, a class of therapeutics that has revolutionized the treatment of various diseases, especially cancer. This document provides detailed application notes and protocols for the development of a focused inhibitor library starting from the readily available building block, 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine. The strategic placement of two distinct halogen atoms allows for a sequential and regioselective diversification of the core scaffold, enabling the generation of a library of novel compounds for screening against various kinase targets. A primary target of interest for this scaffold is the FMS kinase (Colony-stimulating factor-1 receptor, CSF-1R), a key regulator of macrophage and osteoclast function, which is implicated in inflammatory diseases and cancer.[1][2][3]
Library Synthesis Strategy: Sequential Cross-Coupling
The synthetic strategy hinges on the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the 3-position of the pyrrolo[3,2-c]pyridine core, followed by a second diversification step at the 6-position.[4] This two-step approach enables the creation of a diverse library of compounds with varied substituents at two key positions.
The proposed synthetic workflow is as follows:
Figure 1: Proposed synthetic workflow for the inhibitor library.
Experimental Protocol: Library Synthesis
Step 1: Selective Suzuki-Miyaura Coupling at the 3-Bromo Position
This protocol describes the selective coupling of a variety of aryl boronic acids at the 3-position of the starting material.
Materials:
-
This compound
-
Aryl boronic acids (diverse library)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Microwave reactor (optional, for reaction optimization)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), K2CO3 (2.0 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the reaction mixture.
-
Heat the reaction mixture at 80-100 °C for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For rapid optimization, microwave heating at 125 °C for 30 minutes can be employed.[5]
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 3-aryl-6-chloro-1H-pyrrolo[3,2-c]pyridine intermediate.
Step 2: Buchwald-Hartwig Amination at the 6-Chloro Position
This protocol outlines the coupling of a diverse set of amines to the 6-position of the intermediate library.
Materials:
-
3-Aryl-6-chloro-1H-pyrrolo[3,2-c]pyridine intermediate library
-
Primary or secondary amines (diverse library)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos or a similar bulky electron-rich phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon gas
Procedure:
-
To a reaction vessel, add the 3-aryl-6-chloro-1H-pyrrolo[3,2-c]pyridine intermediate (1.0 eq), the desired amine (1.5 eq), NaOtBu (1.5 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous, degassed toluene to the reaction mixture.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to obtain the desired 3-aryl-6-amino-1H-pyrrolo[3,2-c]pyridine derivative.
Biological Evaluation: Screening for FMS Kinase Inhibitors
The synthesized library will be screened for inhibitory activity against FMS kinase. The screening process will involve an initial biochemical assay to identify potent inhibitors, followed by cellular assays to confirm on-target activity and assess cellular potency.
FMS Kinase Signaling Pathway
FMS kinase is a receptor tyrosine kinase that, upon binding its ligand (CSF-1 or IL-34), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, are crucial for the proliferation, survival, and differentiation of monocytes and macrophages.[6][7] Dysregulation of FMS signaling is associated with various inflammatory diseases and cancers.[1]
Figure 2: Simplified FMS kinase signaling pathway.
Experimental Protocols: Kinase Inhibition Assays
1. Biochemical FMS Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition.
Materials:
-
Purified recombinant FMS kinase enzyme
-
Poly(E,Y) 4:1 peptide substrate
-
Adenosine 5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized inhibitor library compounds
-
Staurosporine (positive control inhibitor)
-
DMSO (negative control)
-
384-well assay plates
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and controls in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution or control.
-
Add 2 µL of FMS kinase enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be close to the Km value for FMS kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the ADP produced by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
2. Cellular FMS Phosphorylation Assay (Western Blot)
This assay determines the ability of the inhibitors to block FMS autophosphorylation in a cellular context.
Materials:
-
FMS-expressing cell line (e.g., M-NFS-60)
-
Synthesized inhibitor library compounds
-
Recombinant human CSF-1
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-FMS (Tyr723), anti-total-FMS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Plate FMS-expressing cells and starve them in serum-free media overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with CSF-1 for 15-30 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-FMS primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-FMS antibody to normalize for protein loading.
-
Quantify the band intensities to determine the inhibition of FMS phosphorylation.
3. Cell Proliferation Assay (MTS or CellTiter-Glo® Assay)
This assay assesses the effect of the inhibitors on the proliferation of CSF-1-dependent cells.
Materials:
-
CSF-1-dependent cell line (e.g., M-NFS-60)
-
Synthesized inhibitor library compounds
-
Recombinant human CSF-1
-
MTS or CellTiter-Glo® reagent
-
96-well cell culture plates
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed the CSF-1-dependent cells in a 96-well plate in the presence of a suboptimal concentration of CSF-1.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation and determine the IC50 values.
Data Presentation
All quantitative data from the screening assays should be summarized in clearly structured tables for easy comparison of the inhibitory activities of the synthesized compounds.
Table 1: Biochemical FMS Kinase Inhibition Data
| Compound ID | Structure | FMS IC50 (nM) |
| Control-1 | Staurosporine | Value |
| Lib-Cmpd-001 | Structure | Value |
| Lib-Cmpd-002 | Structure | Value |
| ... | ... | ... |
Table 2: Cellular FMS Phosphorylation Inhibition and Antiproliferative Activity
| Compound ID | p-FMS IC50 (nM) | M-NFS-60 Proliferation IC50 (nM) |
| Control-1 | Value | Value |
| Lib-Cmpd-001 | Value | Value |
| Lib-Cmpd-002 | Value | Value |
| ... | ... | ... |
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the development of a novel inhibitor library based on the this compound scaffold. The sequential cross-coupling strategy allows for the systematic exploration of the chemical space around this privileged core. The subsequent screening cascade, focused on the FMS kinase, provides a clear path for the identification and characterization of potent and cell-active inhibitors. This approach can be readily adapted to target other kinases of interest, making this a valuable platform for drug discovery and chemical biology research.
References
- 1. FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 5. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
This technical support guide is intended for researchers, scientists, and professionals in drug development. It provides detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols to improve the yield and purity of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for constructing the 1H-pyrrolo[3,2-c]pyridine core?
A1: A widely adopted and effective method is the multi-step synthesis starting from a substituted pyridine derivative. A common route involves the N-oxidation of a 2-halo-5-methylpyridine, followed by nitration, reaction with a dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, and subsequent reductive cyclization to form the pyrrole ring.
Q2: I am experiencing low yields during the cyclization step to form the pyrrole ring. What are the likely causes and solutions?
A2: Low yields in the final reductive cyclization step are often attributed to incomplete reduction of the nitro group or competing side reactions. Key factors to control are the choice of reducing agent, reaction temperature, and pH. Iron powder in acetic acid is a common and effective reducing system for this transformation. Ensure the iron powder is activated and used in sufficient excess. Maintaining an acidic environment with acetic acid is crucial for the reaction to proceed efficiently. Careful monitoring of the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.
Q3: What are the best practices for the bromination of the 6-chloro-1H-pyrrolo[3,2-c]pyridine core at the 3-position?
A3: Electrophilic bromination of the electron-rich pyrrole ring in the 1H-pyrrolo[3,2-c]pyridine system typically occurs with high regioselectivity at the 3-position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a mild and selective brominating agent. The reaction is usually performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at or below room temperature to minimize side reactions. It is crucial to protect the reaction from light to prevent radical side reactions. The stoichiometry of NBS should be carefully controlled (typically 1.0 to 1.1 equivalents) to avoid over-bromination.
Q4: What are the common side products observed during the synthesis, and how can they be minimized?
A4: During the construction of the pyrrolopyridine core, incomplete cyclization can lead to the persistence of the enamine intermediate. In the final bromination step, potential side products include the dibrominated product (at positions 2 and 3) if an excess of NBS is used or if the reaction temperature is too high. Isomeric impurities can also arise if the initial nitration step is not regioselective. To minimize these, precise control of reaction conditions (temperature, stoichiometry, and reaction time) is essential. Purification by column chromatography is typically required to separate the desired product from these impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine | Incomplete N-oxidation of the starting 2-chloro-5-methylpyridine. | Ensure a sufficient excess of the oxidizing agent (e.g., m-CPBA) is used. Monitor the reaction by TLC until the starting material is fully consumed. |
| Poor regioselectivity during the nitration of the pyridine N-oxide. | Use a well-controlled nitrating mixture (e.g., fuming nitric acid in sulfuric acid) and maintain a low reaction temperature (typically 0 °C) to favor the desired isomer. | |
| Incomplete formation of the enamine intermediate. | Use a sufficient excess of DMF-DMA and ensure the reaction goes to completion by monitoring with TLC or LC-MS. The reaction is typically heated. | |
| Inefficient reductive cyclization. | Use activated iron powder in a sufficient excess. Ensure the acetic acid provides a consistently acidic medium. The reaction often requires heating (e.g., 100 °C) for several hours.[1] | |
| Low yield or multiple products in the 3-bromination step | Over-bromination leading to di- or tri-brominated products. | Use a controlled amount of N-bromosuccinimide (1.0-1.1 equivalents). Add the NBS portion-wise at a low temperature (e.g., 0 °C) and monitor the reaction closely by TLC or LC-MS. |
| Radical side reactions. | Protect the reaction from light by wrapping the reaction flask in aluminum foil. Use a polar aprotic solvent like DMF or THF. | |
| Incomplete reaction. | Allow the reaction to stir for a sufficient time at the optimized temperature. If the reaction is sluggish, a slight increase in temperature may be necessary, but with careful monitoring for side product formation. | |
| Difficulty in purification | Presence of closely eluting impurities. | Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if separation on silica gel is poor. |
| Product instability on silica gel. | If the product is acid-sensitive, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent. |
Experimental Protocols
Protocol 1: Synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine
This protocol is adapted from the synthesis of the analogous 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1]
Step 1: Synthesis of 2-chloro-5-methylpyridine 1-oxide
-
Dissolve 2-chloro-5-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-chloro-5-methyl-4-nitropyridine 1-oxide
-
Add 2-chloro-5-methylpyridine 1-oxide (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Slowly add fuming nitric acid (approx. 1.1 eq) while keeping the temperature below 10 °C.
-
Stir the mixture at a controlled temperature (e.g., 60-70 °C) for several hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to obtain the crude product, which can be purified by chromatography.
Step 3: Synthesis of (E)-2-chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide
-
Dissolve 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (approx. 2.0-3.0 eq).
-
Heat the reaction mixture (e.g., at 100-120 °C) for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Step 4: Synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine
-
Suspend (E)-2-chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (1.0 eq) and iron powder (approx. 4.0 eq) in glacial acetic acid.
-
Heat the mixture at reflux (around 100-110 °C) for several hours.[1]
-
Monitor the reaction by TLC until completion.
-
Cool the mixture, filter through a pad of celite to remove the iron salts, and wash the pad with acetic acid.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium carbonate and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Dissolve 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into ice water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary
The following tables provide estimated yields for the key reaction steps based on analogous syntheses reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
Table 1: Estimated Yields for the Synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine
| Step | Reaction | Starting Material | Product | Estimated Yield (%) |
| 1 | N-Oxidation | 2-chloro-5-methylpyridine | 2-chloro-5-methylpyridine 1-oxide | 80-95 |
| 2 | Nitration | 2-chloro-5-methylpyridine 1-oxide | 2-chloro-5-methyl-4-nitropyridine 1-oxide | 60-75 |
| 3 | Enamine Formation | 2-chloro-5-methyl-4-nitropyridine 1-oxide | (E)-2-chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide | 70-85 |
| 4 | Reductive Cyclization | (E)-2-chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide | 6-chloro-1H-pyrrolo[3,2-c]pyridine | 50-70 |
Table 2: Estimated Yield for the 3-Bromination Step
| Step | Reaction | Starting Material | Product | Estimated Yield (%) |
| 5 | Electrophilic Bromination | 6-chloro-1H-pyrrolo[3,2-c]pyridine | This compound | 75-90 |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Reductive Cyclization
Caption: Troubleshooting workflow for low yields in the reductive cyclization step.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Synthesis of Substituted Pyrrolo[3,2-c]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of substituted pyrrolo[3,2-c]pyridines.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield or No Product Formation
Q1: My reaction is resulting in a low yield or failing to produce the desired substituted pyrrolo[3,2-c]pyridine. What are the common causes and how can I improve the outcome?
A1: Low yields in the synthesis of pyrrolo[3,2-c]pyridines, which are a class of azaindoles, can stem from several factors, primarily related to the electronic nature of the pyridine ring and the stability of intermediates.
-
Electron-Deficient Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring, making it less reactive in classical indole syntheses like the Fischer indole synthesis. This can hinder the key cyclization step.
-
Solution: Introduce an electron-donating group (e.g., methoxy, methyl) onto the pyridine ring of your starting material. This can increase the nucleophilicity of the ring and facilitate cyclization. It has been shown that 4- and 6-azaindoles bearing an electron-donating group on the starting pyridylhydrazines can be formed efficiently via the Fischer indole synthesis.[1][2][3]
-
-
Decomposition of Intermediates: In domino or one-pot reactions, complex intermediates may be unstable under the reaction conditions, leading to decomposition and the formation of multiple byproducts. For instance, in some domino C–N coupling/hydroamination reactions, decomposition of intermediates can lead to lower yields.
-
Solution: Optimize reaction conditions such as temperature, reaction time, and catalyst/ligand system. Lowering the temperature may help to stabilize sensitive intermediates. Stepwise synthesis, where intermediates are isolated and purified before proceeding to the next step, can also prevent decomposition.
-
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is crucial, especially in palladium-catalyzed cross-coupling reactions.
-
Solution: Screen different ligands and bases. For example, in a domino C–N coupling/hydroamination reaction to form pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, switching from XPhos to DPEphos as the ligand significantly improved the yield from 15% to 43%.[4]
-
-
Harsh Reaction Conditions: The use of strong acids or high temperatures in reactions like the Fischer indole synthesis can lead to degradation of starting materials or products.
-
Solution: Consider milder reaction conditions. For example, microwave irradiation has been shown to be effective in promoting the Fischer indole synthesis for azaindoles, sometimes leading to higher yields in shorter reaction times.
-
Issue 2: Formation of Undesired Side Products
Q2: I am observing significant formation of side products in my reaction mixture, complicating purification and reducing the yield of my target pyrrolo[3,2-c]pyridine. What are these side products and how can I minimize their formation?
A2: The formation of side products is a common challenge. The nature of these byproducts depends on the synthetic route employed.
-
Dimerization of Starting Materials: In syntheses involving the metalation of picoline derivatives, such as in Chichibabin-like reactions, dimerization of the starting material can be a significant side reaction. This occurs through a base-mediated 1,4-addition of the lithiated picoline to another molecule of the picoline starting material.[5][6]
-
Solution:
-
Control of Stoichiometry and Temperature: Using an excess of the base (e.g., 2.1 equivalents of LDA) and maintaining a low temperature (e.g., -40 °C) can favor the desired reaction pathway over dimerization.[6]
-
Order of Addition: In some cases, the order of addition of reagents can influence the outcome. Slowly adding the picoline to the base can help to maintain a low concentration of the free picoline, thus reducing the rate of dimerization.
-
-
-
Formation of Regioisomers: In reactions such as the Fischer indole synthesis or palladium-catalyzed annulations (e.g., Larock indole synthesis), the cyclization can occur at different positions, leading to a mixture of regioisomers. The regioselectivity is influenced by both steric and electronic factors of the substituents on the starting materials.[7][8]
-
Solution:
-
Directing Groups: The presence of certain functional groups on the starting materials can direct the cyclization to a specific position. For the Fischer indole synthesis, electron-donating groups on the aryl hydrazine generally favor cyclization at the more electron-rich position.[9]
-
Ligand Control in Palladium Catalysis: In palladium-catalyzed reactions, the choice of ligand can significantly influence the regioselectivity. Screening different phosphine or N-heterocyclic carbene (NHC) ligands can help to optimize the formation of the desired regioisomer.[10]
-
-
-
N-Oxide Formation: The nitrogen atom of the pyridine ring is susceptible to oxidation, especially when using oxidizing agents or under aerobic conditions. This leads to the formation of the corresponding pyridine N-oxide as a byproduct.[11][12][13]
-
Solution:
-
Use of Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen.
-
Careful Choice of Oxidizing Agents: If an oxidation step is necessary elsewhere in the molecule, choose a reagent that is selective and less likely to oxidize the pyridine nitrogen under the reaction conditions.
-
Deoxygenation: If N-oxide formation is unavoidable, the N-oxide can often be deoxygenated in a subsequent step using reagents like phosphorus trichloride (PCl3) or triphenylphosphine (PPh3).
-
-
Frequently Asked Questions (FAQs)
Q3: Can I use classical indole syntheses like the Pictet-Spengler reaction to synthesize tetrahydro-pyrrolo[3,2-c]pyridines?
A3: Yes, the Pictet-Spengler reaction is a viable method for the synthesis of tetrahydro-β-carboline analogues, which include tetrahydro-pyrrolo[3,2-c]pyridines. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, typically under acidic conditions.[3][14] However, low yields can be a problem. To improve yields, consider using milder catalysts and optimizing the reaction temperature.[4][14][15]
Q4: What is the role of phosphorus oxychloride (POCl3) in the synthesis of substituted pyrrolo[3,2-c]pyridines, and what are the potential side reactions?
A4: Phosphorus oxychloride (POCl3) is often used as a dehydrating agent and for the conversion of pyridine N-oxides to chloropyridines, which are versatile intermediates for further functionalization.[16] For example, treatment of a pyridine N-oxide with POCl3 can yield 2- and 4-chloropyridines.[13] However, POCl3 is a highly reactive and corrosive reagent, and its use can lead to side reactions if not carefully controlled. Potential side reactions include charring of organic material, over-chlorination, and rearrangements. It is crucial to control the reaction temperature and stoichiometry when using POCl3.
Q5: Are there any quantitative data available on the yields of side products in these syntheses?
A5: While many publications report the overall yield of the desired product, detailed quantitative analysis of side products is less common. However, some studies provide valuable insights. For example, in a study on the Chichibabin-like synthesis of a 7-azaindole, the yield of the desired product was 80-82%, with the remaining mass balance consisting of various picoline dimerization byproducts.[6] Another example is a domino reaction for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, where the initial yield was only 15% due to low conversion and the formation of byproducts from decomposition.[4]
Data Presentation
Table 1: Impact of Ligand on Yield in a Domino C-N Coupling/Hydroamination Reaction
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield of Product 4a (%) | Reference |
| Pd(OAc)₂ | XPhos | K₃PO₄ | DMA | 100 | 15 | 15 | [4] |
| Pd(OAc)₂ | DPEphos | K₃PO₄ | DMA | 100 | 15 | 43 | [4] |
Table 2: Yields of Substituted 1H-pyrrolo[3,2-c]pyridines via Suzuki Cross-Coupling
| Compound | Yield (%) | Reference |
| 10a | 63 | [17] |
| 10b | 65 | [17] |
| 10c | 94 | [17] |
| 10d | 67 | [17] |
| 10j | 55 | [17] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Cross-Coupling for the Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
This protocol is adapted from a published procedure for the synthesis of potent anticancer agents.[6]
-
To a microwave vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the corresponding substituted phenylboronic acid (1.5 eq), potassium carbonate (K₂CO₃, 5.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.06 eq).
-
Add a mixture of 1,4-dioxane and water (3:1, v/v).
-
Degas the mixture with a stream of nitrogen for 10 minutes.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 125 °C for 26 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.
Visualizations
Caption: Common side reaction pathways in the synthesis of pyrrolo[3,2-c]pyridines.
Caption: Troubleshooting workflow for low yields in pyrrolo[3,2-c]pyridine synthesis.
References
- 1. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acs.figshare.com [acs.figshare.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Formation of pyridine N-oxides [quimicaorganica.org]
- 13. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. baranlab.org [baranlab.org]
- 17. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with Halogenated Pyrrolopyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving halogenated pyrrolopyridines (azaindoles). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during these critical synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues when performing Suzuki coupling with halogenated pyrrolopyridines?
A1: The most frequently encountered issues include low to no product yield, significant dehalogenation of the starting material, and decomposition of the boronic acid reagent. Pyrrolopyridines, as electron-deficient N-heterocycles, can present unique challenges compared to simple aryl halides. The nitrogen atom in the ring system can coordinate to the palladium catalyst, potentially inhibiting its activity.[1][2] Furthermore, the acidic N-H proton of the pyrrole moiety can be deprotonated by the base, increasing the electron density of the ring and making the C-X bond more susceptible to side reactions like reductive dehalogenation.[3]
Q2: How does the position of the halogen on the pyrrolopyridine ring affect reactivity?
A2: The reactivity of the halogenated pyrrolopyridine is significantly influenced by the position of the halogen. Halogens on the pyridine ring are generally more reactive than those on the pyrrole ring due to the electron-deficient nature of the pyridine. Within the pyridine ring, the reactivity can vary depending on the position relative to the nitrogen atom. For di-halogenated pyrrolopyridines, selective coupling can often be achieved by carefully controlling the reaction conditions. For instance, in a 2-iodo-4-chloropyrrolopyridine, the Suzuki-Miyaura coupling can occur chemoselectively at the more reactive C-2 position.[4][5]
Q3: Is it necessary to protect the N-H group of the pyrrolopyridine?
A3: N-protection is often crucial for a successful Suzuki coupling with pyrrolopyridines. The acidic N-H can lead to dehalogenation, a common side reaction.[1] Protecting groups like Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) can prevent deprotonation by the base, leading to cleaner reactions and higher yields.[3] However, some catalyst systems are robust enough to be used with unprotected N-H heterocycles, but this often requires careful optimization of the reaction conditions.[6]
Q4: What are the key parameters to optimize for a successful Suzuki coupling of a halogenated pyrrolopyridine?
A4: The key parameters to optimize are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. A systematic screening of these variables is often the most effective approach to identify the optimal conditions for a specific substrate.[3]
Troubleshooting Guide
Problem 1: Low to No Product Yield
Possible Causes & Solutions
-
Inactive Catalyst System: The choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for electron-deficient heterocycles.
-
Recommendation: Switch to a more active catalyst system. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often highly effective for coupling heteroaryl halides.[7][8] Pre-catalysts like XPhos Pd G2 can also offer improved activity and stability.[6]
-
-
Ineffective Base: The base plays a crucial role in the transmetalation step. Its strength, solubility, and nature are important factors.
-
Recommendation: Screen different bases. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[9] If solubility is an issue, consider a mixed solvent system (e.g., dioxane/water) or a soluble organic base.
-
-
Inappropriate Solvent: The solvent needs to solubilize the reactants and facilitate the catalytic cycle.
-
Recommendation: A mixture of an organic solvent and water (e.g., dioxane/H₂O, THF/H₂O, toluene/H₂O) is often optimal.[10] Anhydrous conditions can be beneficial in cases of boronic acid instability.
-
-
Insufficient Temperature: The reaction may require higher temperatures to proceed.
-
Recommendation: Gradually increase the reaction temperature. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[9]
-
Problem 2: Significant Dehalogenation of the Pyrrolopyridine Starting Material
Possible Causes & Solutions
-
N-H Deprotonation: The deprotonation of the pyrrole N-H increases the electron density of the ring, making the C-X bond more prone to reductive cleavage.
-
Recommendation: Protect the nitrogen with a suitable group like Boc or SEM.[3]
-
-
Hydride Source: The dehalogenation is often caused by a palladium-hydride species, which can be formed from the reaction of the palladium complex with the base, solvent (especially alcohols), or water.[1]
-
Recommendation: Use aprotic solvents like dioxane, THF, or toluene. Avoid strong alkoxide bases. If using aqueous conditions, carefully control the amount of water.
-
-
Inappropriate Ligand: The ligand may not be effectively promoting the desired cross-coupling pathway over dehalogenation.
-
Recommendation: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can favor the reductive elimination of the desired product.[1]
-
Problem 3: Boronic Acid Decomposition (Protodeboronation)
Possible Causes & Solutions
-
Presence of Protic Sources: The C-B bond of the boronic acid can be cleaved by proton sources, most commonly water.
-
Recommendation: Use high-purity, fresh boronic acid. Consider using more stable boronic esters (e.g., pinacol esters). Minimizing the water content in the reaction or running the reaction under anhydrous conditions can also suppress this side reaction.[3]
-
-
Homocoupling: Two molecules of the boronic acid can couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
Recommendation: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[3]
-
Data Presentation: Reaction Condition Screening
The following tables provide examples of reaction conditions for Suzuki coupling with related N-heterocyclic substrates, which can serve as a starting point for optimization with halogenated pyrrolopyridines.
Table 1: Catalyst Screening for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid. [11]
| Entry | Pd Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 4 | 22 |
| 2 | Pd(PPh₃)₂Cl₂ | 4 | 75 |
| 3 | Pd(PCy₃)₂ | 4 | 55 |
| 4 | Pd(dppf)Cl₂ | 2 | 93 |
Reaction conditions: 5-bromo-1-ethyl-1H-indazole (1 equiv.), N-Boc-2-pyrroleboronic acid (1.2 equiv.), K₂CO₃ (2 equiv.), DME, 80 °C.
Table 2: Base Screening for a Model Suzuki Coupling Reaction. [12]
| Entry | Base | NMR Conversion (%) |
| 1 | Et₃N | No reaction |
| 2 | NaOH | 80 |
| 3 | K₃PO₄ | 65 |
| 4 | K(OAc) | 45 |
| 5 | K₂CO₃ | 81 |
| 6 | Na₂CO₃ | 82 |
| 7 | Cs₂CO₃ | 71 |
Reaction conditions: Aryl halide (1 equiv.), Phenylboronic acid (1.2 equiv.), Catalyst (x mol%), Solvent, Temperature, 24 h.
Experimental Protocols
General Protocol for Suzuki Coupling of a Halogenated Pyrrolopyridine
This protocol is a general starting point and should be optimized for each specific substrate combination.
Materials:
-
Halogenated pyrrolopyridine (1.0 equiv.)
-
Arylboronic acid or boronate ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-2.5 equiv.), finely ground
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask), add the halogenated pyrrolopyridine, arylboronic acid, and base.
-
Add the palladium catalyst to the vessel.
-
Seal the vessel and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Add the degassed solvent via syringe under the inert atmosphere to achieve a suitable concentration (e.g., 0.1 M).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
Technical Support Center: Optimizing Palladium Catalysis for 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed reactions with this compound challenging?
A1: The primary challenge arises from the presence of the pyridine nitrogen atom within the 1H-pyrrolo[3,2-c]pyridine (7-azaindole) core. This nitrogen is Lewis basic and can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This phenomenon can slow down or completely halt the catalytic cycle. Additionally, the presence of two halogen atoms (bromine and chlorine) of differing reactivity can lead to selectivity issues.
Q2: Which palladium catalyst and ligand should I choose for my reaction?
A2: The optimal choice of catalyst and ligand is highly dependent on the specific reaction (Suzuki, Buchwald-Hartwig, or Sonogashira) and the coupling partners. For Suzuki couplings, catalyst systems like Pd(PPh₃)₄ can be effective. For more challenging couplings, particularly Buchwald-Hartwig aminations, bulky and electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos, often in combination with a palladium precursor like Pd₂(dba)₃ or a pre-catalyst, are recommended to promote efficient catalysis.
Q3: What is the general order of reactivity for the C-Br and C-Cl bonds in this substrate?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl. Therefore, reactions are expected to occur selectively at the more reactive C-Br bond at the 3-position over the C-Cl bond at the 6-position, especially under carefully controlled conditions.
Q4: How can I minimize homocoupling of my boronic acid in a Suzuki reaction?
A4: Homocoupling is often promoted by the presence of oxygen. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Using a well-defined Pd(0) source can also sometimes reduce homocoupling that may occur during the in situ reduction of a Pd(II) precatalyst.
Q5: My Buchwald-Hartwig amination is not working. What are the most common reasons for failure?
A5: Common reasons for failure in Buchwald-Hartwig aminations with this substrate include:
-
Catalyst Inhibition: The pyridine nitrogen is likely inhibiting the palladium catalyst. Using bulky, electron-rich ligands can help mitigate this.
-
Inappropriate Base: The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required, but their compatibility with other functional groups on your coupling partner must be considered.
-
Poor Substrate Quality: Impurities in either the amine or the halo-pyrrolopyridine can poison the catalyst.
-
Oxygen/Moisture: The active Pd(0) catalyst is sensitive to oxygen and moisture. Ensure anhydrous and anaerobic conditions.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low or No Yield
| Common Cause | Recommended Solution |
| Catalyst Inhibition | Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) to shield the palladium center from the pyridine nitrogen. |
| Ineffective Base | Screen different bases. K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices. The solubility of the base is also important. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. For challenging substrates, temperatures of 80-120 °C may be necessary. |
| Protodeboronation | Use fresh, high-purity boronic acid. Consider using a boronate ester (e.g., pinacol ester) for increased stability. Minimize reaction time and water content if possible. |
| Poor Solubility | Screen different solvents or solvent mixtures (e.g., 1,4-dioxane/water, toluene/water, DMF). |
Buchwald-Hartwig Amination: Common Issues
| Common Cause | Recommended Solution |
| Low Catalyst Activity | Use a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich ligand (e.g., XPhos, RuPhos). Pre-formed palladium pre-catalysts can also be highly effective. |
| Incorrect Base | The choice of base is crucial and substrate-dependent. Strong bases like NaOt-Bu or LHMDS are often effective, but weaker bases like Cs₂CO₃ or K₃PO₄ should be screened for substrates with base-sensitive functional groups. |
| Catalyst Poisoning | In addition to bulky ligands, slow addition of the amine to the reaction mixture can sometimes help to minimize catalyst inhibition. |
| Dehalogenation | This side reaction can be favored at higher temperatures. Try lowering the reaction temperature or screening different ligand/base combinations. |
Sonogashira Coupling: Troubleshooting
| Common Cause | Recommended Solution |
| Low or No Reaction | Ensure the quality of the copper(I) co-catalyst (CuI), as it is crucial for the catalytic cycle. For challenging substrates, consider a copper-free protocol with specialized ligands. |
| Alkyne Homocoupling (Glaser Coupling) | This is often promoted by the presence of oxygen. Rigorously degas all solvents and maintain an inert atmosphere. |
| Sluggish Reaction | Increase the reaction temperature. The choice of amine base (e.g., triethylamine, diisopropylamine) can also significantly impact the reaction rate. |
| Catalyst Decomposition | The formation of palladium black can indicate catalyst decomposition. This may be due to high temperatures or the absence of a stabilizing ligand. |
Quantitative Data Presentation
Table 1: Selected Examples of Suzuki-Miyaura Coupling with a 6-bromo-1H-pyrrolo[3,2-c]pyridine Analog
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (6 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 125 | 0.43 | 63 |
| 2 | 3-Tolylboronic acid | Pd(PPh₃)₄ (6 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 125 | 0.43 | 94 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (6 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 125 | 0.43 | 55 |
Data is for the coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is based on the successful coupling of a 6-bromo-1H-pyrrolo[3,2-c]pyridine analog and should serve as a good starting point for optimization.
-
To a microwave vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), the respective arylboronic acid (1.5 equiv), K₂CO₃ (5.0 equiv), and Pd(PPh₃)₄ (0.06 equiv).
-
Add 1,4-dioxane and water (3:1 mixture, to achieve a substrate concentration of ~0.02 M).
-
Seal the vial and degas the mixture with nitrogen for 10-15 minutes.
-
Heat the reaction mixture in a microwave reactor to 125 °C for 26 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Starting Conditions for Buchwald-Hartwig Amination
This protocol is a general starting point for the amination of related halo-azaindoles and will likely require optimization.
-
In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.5 equiv) to a dry Schlenk tube.
-
Add anhydrous, degassed toluene to the tube and stir for 10 minutes to generate the active catalyst.
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: General Starting Conditions for Sonogashira Coupling
This is a general protocol for Sonogashira coupling of aryl halides and will likely require optimization.
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Add an anhydrous, degassed solvent such as DMF or THF, followed by an amine base (e.g., triethylamine, 2-3 equiv).
-
Add the terminal alkyne (1.2-1.5 equiv) to the mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, filter the mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: A general troubleshooting workflow for palladium-catalyzed cross-coupling reactions.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
solubility issues of "3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine" in organic solvents
Welcome to the technical support center for 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during their experiments with this compound. As specific experimental solubility data for this compound is not extensively available in public literature, this guide provides detailed experimental protocols for solubility determination, troubleshooting advice for common issues, and a framework for data presentation.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound?
A1: While extensive experimental data is limited, the known physicochemical properties are:
-
Molecular Formula: C₇H₄BrClN₂
-
Molecular Weight: 231.48 g/mol
-
CAS Number: 1000341-61-6
Based on its structure as a nitrogen-containing heterocycle, it is predicted to be a crystalline solid with potentially limited solubility in non-polar organic solvents and higher solubility in polar aprotic solvents.
Q2: Which organic solvents are recommended for initial solubility screening?
A2: For initial screening, it is advisable to test a range of solvents with varying polarities. Recommended starting solvents include:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Polar Protic Solvents: Ethanol, Methanol
-
Chlorinated Solvents: Dichloromethane (DCM)
-
Ethers: Tetrahydrofuran (THF)
-
Aromatic Hydrocarbons: Toluene
-
Esters: Ethyl acetate
Q3: My compound is precipitating out of solution when I dilute my DMSO stock with an aqueous buffer. What is happening and how can I prevent this?
A3: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a concentrated organic solvent (like 100% DMSO) is introduced into a solvent system where it is less soluble (e.g., an aqueous buffer). The drastic change in solvent polarity causes the compound to precipitate. To mitigate this, you can:
-
Decrease the initial concentration of your DMSO stock solution.
-
Increase the percentage of organic co-solvent in the final aqueous solution, if your experimental conditions permit.
-
Investigate the use of surfactants or other excipients to improve aqueous solubility.
Q4: Can I heat the solvent to increase the solubility of this compound?
A4: Yes, gently heating the solvent can increase the rate of dissolution and the solubility limit. However, it is crucial to first assess the thermal stability of the compound to avoid degradation. Start with a low temperature (e.g., 40-50 °C) and monitor for any changes in appearance or the presence of degradation products by an appropriate analytical method like HPLC or LC-MS.
Troubleshooting Guide
This guide addresses common issues encountered when determining the solubility of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent solubility results between experiments. | - Incomplete equilibration. - Temperature fluctuations. - Purity of the compound or solvent. | - Ensure adequate shaking/agitation time for thermodynamic solubility measurements (typically 24-48 hours). - Use a temperature-controlled shaker or water bath. - Verify the purity of your compound and use high-purity solvents. |
| Compound appears to be "oiling out" instead of dissolving or forming a crystalline precipitate. | - The compound may be melting in the solvent or forming a liquid solvate. | - Try a different solvent system. - If heating, reduce the temperature. - This may represent a different phase, and the solubility should be determined in the supernatant after centrifugation. |
| Difficulty in detecting the point of precipitation in kinetic solubility assays. | - The precipitate may be very fine and not easily visible. - The concentration range tested is too high or too low. | - Use a more sensitive detection method, such as nephelometry (light scattering). - Widen the concentration range in your serial dilutions. |
| Low recovery of the compound after filtration of a saturated solution. | - Adsorption of the compound onto the filter material. | - Use a filter material with low protein/compound binding properties (e.g., PTFE or PVDF). - Pre-saturate the filter by passing a small amount of the solution through it before collecting the filtrate for analysis. |
Data Presentation
Quantitative solubility data should be organized for clarity and easy comparison. The following table is a template for presenting your experimentally determined solubility data.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |
| Hypothetical Data | ||||
| Dimethyl Sulfoxide (DMSO) | 25 | 55.2 | 0.238 | Thermodynamic (Shake-Flask) |
| N,N-Dimethylformamide (DMF) | 25 | 41.7 | 0.180 | Thermodynamic (Shake-Flask) |
| Ethanol | 25 | 5.8 | 0.025 | Thermodynamic (Shake-Flask) |
| Dichloromethane (DCM) | 25 | 2.1 | 0.009 | Thermodynamic (Shake-Flask) |
| Tetrahydrofuran (THF) | 25 | 8.3 | 0.036 | Thermodynamic (Shake-Flask) |
| Ethyl Acetate | 25 | 1.2 | 0.005 | Thermodynamic (Shake-Flask) |
Experimental Protocols
Two common methods for determining solubility are the thermodynamic (shake-flask) method for equilibrium solubility and the kinetic method for high-throughput screening.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the "gold standard".
Objective: To determine the maximum concentration of this compound that dissolves in a specific organic solvent at a constant temperature to form a saturated solution.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for 24-48 hours.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Alternatively, centrifuge the vial to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant.
-
Filtration: Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS by comparing the response to a standard curve of known concentrations.
Kinetic Solubility Determination (High-Throughput Method)
This method is a higher-throughput approach to estimate solubility by measuring the turbidity that results from a compound precipitating out of a solution.
Objective: To rapidly assess the solubility of this compound from a concentrated DMSO stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer: In a separate 96-well plate, add a fixed volume of the desired solvent (this can be an organic solvent or an aqueous buffer) to each well.
-
Compound Addition: Transfer a small, fixed volume from each well of the DMSO dilution plate to the corresponding wells of the solvent plate.
-
Incubation and Measurement: Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours) with gentle shaking. Measure the turbidity or light scattering of each well using a plate reader (nephelometer).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
stability of "3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine" under acidic/basic conditions
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine?
The 1H-pyrrolo[3,2-c]pyridine ring system is a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring. The overall stability is influenced by the reactivity of both ring systems. The presence of electron-withdrawing chloro and bromo groups is expected to decrease the reactivity of the pyrrole ring towards electrophiles and potentially increase the susceptibility of the pyridine ring to nucleophilic attack, although direct experimental data is unavailable.
Q2: How stable is the compound under acidic conditions?
Strong, non-oxidizing acids may lead to protonation of the pyridine nitrogen. However, pyrroles are known to be sensitive to strong acids, which can lead to polymerization and decomposition.[1][2] While the halogen substituents may reduce the pyrrole ring's reactivity, exposure to strong acidic conditions should be approached with caution. It is advisable to use mild acidic conditions or perform reactions at low temperatures to minimize potential degradation.
Q3: Is this compound stable under basic conditions?
The compound is expected to be relatively stable under mild basic conditions. The N-H proton of the pyrrole ring is weakly acidic and can be deprotonated by strong bases (e.g., NaH, organolithium reagents).[1] Strong nucleophilic bases could potentially displace the chloro or bromo substituents, particularly at elevated temperatures, a common reaction for halogenated pyridines.
Q4: Are there any specific reagents that should be avoided?
-
Strong Oxidizing Agents: The pyrrole ring is susceptible to oxidation.
-
Strong Acids: Particularly at elevated temperatures, these can cause polymerization or decomposition of the pyrrole moiety.[1][2]
-
Strong Nucleophiles/Bases: At high temperatures, these may lead to nucleophilic aromatic substitution of the halogen atoms.
-
Electrophilic Reagents: While the pyrrole ring is deactivated by the fused pyridine and halogen substituents, it is still the more electron-rich part of the molecule and may react with potent electrophiles.
Q5: How should I store this compound?
For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air, light, or moisture.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments involving this compound, suggesting possible causes and solutions.
| Observed Issue | Potential Cause | Recommended Solution |
| Low reaction yield or recovery of starting material | Degradation of the compound due to harsh reaction conditions. | - Lower the reaction temperature.- Use milder acidic or basic reagents.- Reduce the reaction time.- Perform the reaction under an inert atmosphere. |
| Formation of a dark, insoluble material (tar/polymer) | Acid-catalyzed polymerization of the pyrrole ring.[1][2] | - Avoid strong acids; use buffered systems or weaker organic acids if acidity is required.- If a strong acid is necessary, consider protecting the pyrrole nitrogen.- Maintain low temperatures throughout the experiment. |
| Appearance of unexpected byproducts in analysis (e.g., LC-MS, NMR) | - Isomerization or "halogen dance" under acidic conditions.[3]- Nucleophilic substitution of one of the halogen atoms.- Ring opening or other degradation pathways. | - For acidic reactions, screen different mild acids and monitor for isomer formation.- For reactions with nucleophiles, use the mildest possible conditions (lower temperature, less reactive nucleophile) to avoid substitution.- Characterize byproducts to understand the degradation pathway and optimize conditions accordingly. |
| Inconsistent results between experimental runs | Instability of the compound in the reaction solvent or upon exposure to air/light. | - Use freshly purified, anhydrous, and degassed solvents.- Protect the reaction from light by wrapping the flask in aluminum foil.- Ensure all manipulations are carried out under a strict inert atmosphere. |
Qualitative Stability Summary
The following table provides a qualitative summary of the expected stability of this compound under various conditions. This is an estimation based on general chemical principles.
| Condition | Reagent Example | Expected Stability | Potential Reactions/Issues |
| Strong Acid | Concentrated HCl, H₂SO₄ | Low | Protonation, Polymerization, Decomposition[1] |
| Mild Acid | Acetic Acid, p-TsOH | Moderate | Protonation, Potential for slow degradation |
| Strong Base | NaOH, KOH (aq.) | Moderate | Deprotonation, Potential for slow nucleophilic substitution |
| Very Strong Base | NaH, n-BuLi | Low (as starting material) | Deprotonation of pyrrole N-H[1] |
| Nucleophiles | Amines, Alkoxides | Condition Dependent | Nucleophilic aromatic substitution (likely requires heat) |
| Oxidizing Agents | H₂O₂, KMnO₄ | Low | Oxidation of the pyrrole ring |
| Reducing Agents | NaBH₄, H₂/Pd | Moderate to High | Generally stable, but depends on specific reagent and conditions |
| Heat | > 100 °C | Moderate | Potential for decomposition, dependent on atmosphere and purity |
| Light | UV or prolonged daylight | Moderate | Potential for photochemical degradation |
Experimental Protocols
As no specific stability studies for this compound were found, a general protocol for assessing the stability of a compound under acidic or basic conditions is provided below.
Protocol: General Stability Assessment
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in an appropriate organic solvent (e.g., acetonitrile or THF).
-
Condition Setup:
-
Acidic Condition: To a known volume of the stock solution, add an equal volume of an acidic solution (e.g., 1 M HCl in water or an organic solvent).
-
Basic Condition: To a known volume of the stock solution, add an equal volume of a basic solution (e.g., 1 M NaOH in water or an organic solvent).
-
Control: To a known volume of the stock solution, add an equal volume of the corresponding neutral solvent (e.g., water or the organic solvent used for the acid/base).
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., room temperature or 50 °C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching: Neutralize the aliquot immediately to stop any further degradation. For the acidic sample, add a stoichiometric amount of base. For the basic sample, add a stoichiometric amount of acid.
-
Analysis: Analyze the quenched aliquots by a suitable analytical method, such as HPLC or LC-MS, to determine the concentration of the parent compound remaining.
-
Data Presentation: Plot the percentage of the parent compound remaining versus time for each condition to assess the stability profile.
Visualizations
Troubleshooting Logic for Compound Degradation
The following diagram outlines a logical workflow for troubleshooting unexpected degradation of this compound during a chemical reaction.
A flowchart for troubleshooting the degradation of this compound.
References
Technical Support Center: Purification of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine and its derivatives. The information is designed to help identify and resolve common challenges encountered during the purification of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities in your sample can originate from the synthetic route used. A common synthetic pathway is the bromination of 6-chloro-1H-pyrrolo[3,2-c]pyridine. Potential impurities include:
-
Unreacted Starting Material: Residual 6-chloro-1H-pyrrolo[3,2-c]pyridine.
-
Over-brominated Species: Dibromo- or other poly-brominated derivatives may form, especially if an excess of the brominating agent is used.[1]
-
Regioisomers: Bromination could potentially occur at other positions on the pyrrolopyridine ring system, leading to isomeric impurities.[2]
-
Residual Reagents and Solvents: Traces of the brominating agent (e.g., N-bromosuccinimide) and reaction solvents can be present.
-
Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., strong acids, high temperatures, or light) for extended periods.
Q2: My NMR spectrum shows broad peaks. What could be the cause?
A2: Broad peaks in an NMR spectrum of your purified compound can be due to several factors:
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or reaction vessels can cause significant line broadening.
-
Sample Viscosity: A highly concentrated sample can be viscous, leading to broader signals. Diluting the sample may resolve this.
-
Chemical Exchange: The N-H proton of the pyrrole ring can undergo chemical exchange, which can broaden its peak and adjacent protons. This is often solvent and temperature-dependent.
-
Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer is often a quick solution.
-
Presence of Multiple Isomers: If regioisomers are present and co-eluting, this can result in overlapping and seemingly broad signals.
For identifying common solvent and reagent impurities in your NMR, you can refer to established tables of chemical shifts.[3][4][5]
Q3: The purified compound is colored, but it should be a white or off-white solid. How can I remove the color?
A3: Colored impurities are common in heterocyclic chemistry. They can often be removed by treating a solution of your compound with activated charcoal. After dissolving the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture for a short period, and then perform a hot filtration to remove the charcoal. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield. A subsequent recrystallization is often necessary to obtain a pure, colorless product.
Troubleshooting Guides
Issue 1: Difficulty in Removing Unreacted 6-chloro-1H-pyrrolo[3,2-c]pyridine by Column Chromatography
Symptoms:
-
TLC analysis shows two closely eluting spots corresponding to the product and starting material.
-
Fractions from column chromatography are consistently mixtures of the two compounds.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity difference between the starting material and the brominated product may be small. A shallow gradient elution during column chromatography can improve separation. Start with a low polarity eluent and gradually increase the polarity. For example, a gradient of ethyl acetate in hexanes (e.g., from 5% to 30%) might be effective. |
| Co-elution | If the compounds have very similar Rf values in common solvent systems, consider using a different stationary phase (e.g., alumina) or a different solvent system. Sometimes adding a small percentage of a third solvent (e.g., dichloromethane) can alter the selectivity of the separation. |
| Overloaded Column | Loading too much crude material onto the column can lead to poor separation. Use an appropriate amount of silica gel (typically a 50:1 to 100:1 ratio of silica to crude material by weight) and ensure the sample is loaded in a concentrated band. |
Issue 2: Low Yield After Recrystallization
Symptoms:
-
A significant amount of product remains in the mother liquor after cooling and filtration.
-
The final isolated yield of pure crystals is very low.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Suboptimal Recrystallization Solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, the recovery will be poor. Perform a thorough solvent screen with small amounts of the compound to identify the best solvent or solvent mixture. |
| Using Too Much Solvent | Dissolving the crude product in an excessive volume of solvent will result in a low yield as much of the compound will remain in solution upon cooling. Use the minimum amount of hot solvent required to fully dissolve the compound. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
| Product Loss During Transfers | Ensure all equipment is rinsed with the cold recrystallization solvent to recover any adhering product. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may need to be optimized for your specific sample.
1. TLC Analysis:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the plate using various solvent systems (e.g., different ratios of hexanes and ethyl acetate) to find a system that gives good separation between the product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.
2. Column Preparation:
- Select an appropriately sized column based on the amount of crude material.
- Pack the column with silica gel using the chosen eluent (wet or dry packing method).[6]
- Ensure the silica gel bed is well-compacted and free of cracks or air bubbles.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the column eluent or a more polar solvent.
- Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
- Begin eluting the column with the chosen solvent system.
- If a gradient elution is required, start with a lower polarity mobile phase and gradually increase the percentage of the more polar solvent.
- Collect fractions and monitor their composition by TLC.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
- Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points.
- Ideal solvents will show low solubility at room temperature and high solubility at elevated temperatures. Common solvents to screen include ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes.
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
3. Decolorization (if necessary):
- If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
- Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if charcoal was used or insoluble impurities are present):
- Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
5. Crystallization:
- Allow the hot, clear filtrate to cool slowly to room temperature.
- Once crystals begin to form, you can place the flask in an ice bath to maximize crystallization.
6. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data
The following table presents hypothetical data for the purification of this compound to illustrate the potential outcomes of different purification methods. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Flash Chromatography (Isocratic) | 85% | 95% | 70% | Eluent: 20% Ethyl Acetate in Hexanes. Some co-elution with a minor impurity was observed. |
| Flash Chromatography (Gradient) | 85% | >98% | 65% | Eluent: 10% to 40% Ethyl Acetate in Hexanes gradient. Improved separation of closely eluting impurities. |
| Recrystallization | 85% | >99% | 55% | Solvent: Ethanol/Water. Effective for removing baseline and highly polar impurities, but yield may be lower due to solubility in the mother liquor. |
| Sequential Purification | 85% | >99.5% | 50% | Flash chromatography followed by recrystallization. Provides the highest purity but with a lower overall yield. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. Bromination of pyrrolo[1,2-c]pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. epfl.ch [epfl.ch]
- 6. orgsyn.org [orgsyn.org]
Technical Support Center: Reactions Involving 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine. The focus is on addressing the common issue of dehalogenation during cross-coupling reactions and providing guidance for achieving selective functionalization.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions with this compound?
A1: Dehalogenation is an undesired side reaction where a halogen atom (in this case, bromine or chlorine) on the pyrrolopyridine core is replaced by a hydrogen atom. This leads to the formation of byproducts such as 6-chloro-1H-pyrrolo[3,2-c]pyridine or 3-bromo-1H-pyrrolo[3,2-c]pyridine, or the fully dehalogenated 1H-pyrrolo[3,2-c]pyridine. This side reaction reduces the yield of the desired coupled product and complicates the purification process.[1][2]
Q2: Which halogen is more susceptible to dehalogenation on the this compound scaffold?
A2: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive and therefore more susceptible to both the desired coupling and undesired dehalogenation than the carbon-chlorine (C-Cl) bond.[1] This differential reactivity can be exploited to achieve selective functionalization at the C-3 position.
Q3: What are the common causes of dehalogenation?
A3: Several factors can promote dehalogenation, including:
-
Catalyst and Ligand Choice: Highly active palladium catalysts, especially with less bulky ligands, can sometimes favor the dehalogenation pathway.
-
Presence of Hydride Sources: Solvents such as alcohols (e.g., methanol, isopropanol) and certain polar aprotic solvents like dimethylformamide (DMF) can act as hydride donors.[2]
-
Base: The choice of base can influence the reaction outcome. Some bases can promote the formation of palladium-hydride species, which are key intermediates in the dehalogenation process.[2]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes increase the incidence of dehalogenation.
-
Water Content: The presence of water can, in some cases, contribute to hydrodehalogenation.[1]
Q4: How can I minimize dehalogenation of the pyrrole ring?
A4: A key strategy to suppress dehalogenation, particularly on the pyrrole moiety, is the protection of the pyrrole nitrogen (N-H). The presence of the N-H proton can contribute to side reactions. Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) have been shown to reduce dehalogenation in related pyrrole systems.[3][4]
Troubleshooting Guide
Issue 1: Significant formation of the debrominated byproduct (6-chloro-1H-pyrrolo[3,2-c]pyridine) during a Suzuki-Miyaura coupling at the C-3 position.
This is a common issue due to the higher reactivity of the C-Br bond.
| Potential Cause | Recommended Solution |
| Suboptimal Ligand | Switch to a bulkier, electron-rich phosphine ligand such as SPhos or XPhos. These ligands can promote the desired reductive elimination over dehalogenation. |
| Inappropriate Base | Use a weaker inorganic base like K₃PO₄ or Cs₂CO₃. Avoid strong alkoxide bases.[1] |
| Problematic Solvent | Change the solvent to aprotic options like dioxane or toluene, which are less likely to act as hydride sources compared to alcohols or DMF.[1] |
| High Reaction Temperature | Attempt the reaction at a lower temperature (e.g., 80-90 °C) and monitor the progress carefully. |
| Unprotected Pyrrole N-H | Protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) prior to the coupling reaction.[3][4] |
Issue 2: Low or no reactivity at the C-6 chloro position after successful C-3 functionalization.
The C-Cl bond is significantly less reactive than the C-Br bond.
| Potential Cause | Recommended Solution |
| Insufficiently Active Catalyst System | For the second coupling at the C-6 position, a more active catalyst system is likely required. Employ catalyst systems known for activating aryl chlorides, such as those with bulky biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. |
| Reaction Conditions Too Mild | Higher temperatures (e.g., 100-120 °C) and a stronger base (e.g., K₃PO₄) may be necessary to facilitate the oxidative addition to the C-Cl bond. |
| Catalyst Inhibition | The product from the first coupling reaction may be inhibiting the catalyst. Increasing the catalyst loading for the second step might be beneficial. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position of this compound
This protocol is adapted from procedures for the selective coupling of related dihalo-azaindole systems and is designed to minimize dehalogenation.
Materials:
-
N-Protected this compound (e.g., N-Boc) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
SPhos (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-protected this compound, arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ and SPhos.
-
Add the catalyst system to the Schlenk flask.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Microwave-Assisted Synthesis of 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions for the optimization of the microwave-assisted synthesis of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, a key intermediate for various pharmaceutical compounds.
I. Hypothetical Experimental Protocol
While a specific microwave-assisted protocol for this exact molecule is not widely published, a plausible and efficient route involves the cyclization and subsequent halogenation of a suitable pyridine precursor. The following hypothetical protocol for a key microwave-assisted cyclization step is provided as a basis for optimization and troubleshooting.
Reaction: Microwave-assisted intramolecular cyclization to form the 6-chloro-1H-pyrrolo[3,2-c]pyridine core.
Materials:
-
Precursor: N-(5-chloro-4-vinylpyridin-3-yl)acetamide
-
Solvent: Dimethylformamide (DMF)
-
Base: Potassium carbonate (K₂CO₃)
-
Microwave Synthesizer: Standard laboratory microwave reactor with temperature and pressure sensors.
Procedure:
-
In a 10 mL microwave reaction vial, combine N-(5-chloro-4-vinylpyridin-3-yl)acetamide (1 mmol), potassium carbonate (2 mmol), and 5 mL of DMF.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 150°C
-
Ramp time: 2 minutes
-
Hold time: 20 minutes
-
Microwave Power: 100-300 W (variable to maintain temperature)
-
Stirring: High
-
-
After the reaction is complete and the vessel has cooled to a safe temperature, the mixture is processed to isolate the 6-chloro-1H-pyrrolo[3,2-c]pyridine intermediate. Subsequent bromination at the 3-position would be carried out in a separate step, which could also potentially be optimized using microwave assistance.
II. Troubleshooting Guide
Q1: The reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yield in a microwave-assisted synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Temperature and Time: These are the most critical parameters. The initial temperature of 150°C may be either too low for efficient conversion or too high, leading to degradation.
-
Solution: Screen a range of temperatures (e.g., 120°C, 140°C, 160°C, 180°C) and reaction times (e.g., 10 min, 20 min, 30 min) to find the optimal balance. See the data in Table 1 for an example optimization.
-
-
Solvent Choice: The solvent's ability to absorb microwave energy (dielectric properties) significantly impacts heating efficiency. DMF is a good high-boiling solvent, but others may be more suitable.
-
Solution: Test alternative high-boiling polar solvents such as DMSO, NMP, or ethylene glycol. Solvents with higher dielectric loss tangents will heat more efficiently.
-
-
Base Strength and Solubility: The base is crucial for the cyclization. If potassium carbonate is not effective, a stronger or more soluble base might be required.
-
Solution: Consider stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or sodium tert-butoxide. Ensure the base is fully dissolved or well-suspended.
-
-
Precursor Purity: Impurities in the starting material can interfere with the reaction.
-
Solution: Verify the purity of the N-(5-chloro-4-vinylpyridin-3-yl)acetamide using techniques like NMR or LC-MS and purify if necessary.
-
Q2: I am observing significant charring or decomposition of my reaction mixture. How can I prevent this?
A2: Charring is a sign of excessive temperature or localized overheating, a common issue in microwave synthesis.
-
Reduce Temperature: The most straightforward solution is to lower the reaction temperature. Even a 10-20°C reduction can prevent decomposition.
-
Power Modulation: Use a microwave reactor that allows for power modulation to maintain a stable temperature. Continuous high power can create "hot spots."
-
Efficient Stirring: Ensure the stirring mechanism in the microwave vial is working effectively. Inefficient stirring can lead to localized overheating of the solid components.
-
Shorter Reaction Time: Decomposition may occur after the desired product has already formed. A time-course study can reveal the point at which product formation plateaus and degradation begins.
Q3: The reaction does not go to completion, and I recover a significant amount of starting material. What should I do?
A3: Incomplete conversion suggests the reaction conditions are not sufficiently forcing.
-
Increase Temperature and/or Time: Carefully increase the reaction temperature in 10°C increments or extend the hold time. Monitor for any increase in side products.
-
Increase Reagent Stoichiometry: If using a base or catalyst, a slight excess may drive the reaction to completion. For this protocol, increasing the amount of potassium carbonate to 2.5 or 3 equivalents could be beneficial.
-
Check for Water Content: The presence of water can sometimes hinder reactions that require anhydrous conditions.
-
Solution: Use anhydrous solvents and dry reagents thoroughly before setting up the reaction.
-
Q4: I am seeing the formation of multiple side products in my LC-MS analysis. How can I improve the selectivity?
A4: The formation of side products is often related to excessive reaction temperature or time, leading to subsequent reactions of the desired product.
-
Optimize Reaction Conditions: As with low yield, a systematic optimization of temperature and time is crucial. Often, a lower temperature for a slightly longer time can improve selectivity.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents might favor the desired reaction.
-
Protecting Groups: If the pyrrolo-pyridine core has reactive sites (like the N-H group), subsequent reactions can occur. While not ideal for a one-pot synthesis, considering a protecting group strategy for the nitrogen might be necessary if other optimization attempts fail.
III. Optimization Data Summary
The following table presents hypothetical data from an optimization study for the microwave-assisted cyclization step.
| Entry | Temperature (°C) | Time (min) | Solvent | Base (equiv.) | Yield (%) | Observations |
| 1 | 140 | 20 | DMF | K₂CO₃ (2) | 45 | Incomplete conversion |
| 2 | 160 | 20 | DMF | K₂CO₃ (2) | 75 | Good conversion, minor impurities |
| 3 | 180 | 20 | DMF | K₂CO₃ (2) | 60 | Increased side products, slight charring |
| 4 | 160 | 10 | DMF | K₂CO₃ (2) | 55 | Incomplete conversion |
| 5 | 160 | 30 | DMF | K₂CO₃ (2) | 72 | No significant improvement over 20 min |
| 6 | 160 | 20 | DMSO | K₂CO₃ (2) | 82 | Higher yield, cleaner reaction |
| 7 | 160 | 20 | NMP | K₂CO₃ (2) | 78 | Similar to DMF |
| 8 | 160 | 20 | DMSO | DBU (1.5) | 85 | Slightly improved yield over K₂CO₃ |
IV. Visualized Workflows
The following diagrams illustrate the logical workflows for troubleshooting common issues in the synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Troubleshooting workflow for reaction decomposition.
V. Frequently Asked Questions (FAQs)
Q5: Can I use a domestic microwave oven for this synthesis? A5: It is strongly discouraged. Domestic microwave ovens lack the necessary temperature and pressure controls, as well as safety features, required for chemical synthesis, especially when using sealed vessels and organic solvents. This can lead to runaway reactions and explosions. Always use a dedicated laboratory microwave reactor.
Q6: How does microwave heating differ from conventional oil bath heating? A6: Conventional heating transfers energy indirectly from the heat source, through the vessel walls, to the solvent and reactants. Microwave heating, however, directly energizes polar molecules in the mixture through dielectric heating, leading to rapid and uniform temperature increases throughout the bulk of the solution. This efficiency can dramatically reduce reaction times and often leads to different product distributions compared to conventional heating.[1][2]
Q7: What safety precautions are essential when working with microwave reactors? A7:
-
Always use the correct type of reaction vessel designed for the specific microwave unit and ensure it is not flawed or cracked.
-
Never exceed the recommended maximum volume for the reaction vessel.
-
Ensure the vessel is properly sealed to prevent leakage under pressure.
-
Always allow the reaction vessel to cool completely before opening to avoid sudden depressurization and solvent flashing.
-
Be aware of the potential for arcing if any metal parts are inadvertently introduced into the microwave cavity.
Q8: My precursor is not very soluble in the chosen solvent at room temperature. Is this a problem? A8: Not necessarily. In many microwave-assisted reactions, the reactants will dissolve as the temperature rapidly increases. However, poor initial suspension can sometimes lead to localized heating of the solid material. Ensure that the stirring is vigorous from the start of the reaction to create a uniform slurry. If solubility remains an issue, consider a co-solvent system or a different solvent in which the starting material is more soluble.
References
Validation & Comparative
The Synthetic Utility of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine: A Comparative Guide to Halogenated Heterocycles in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrrolo[3,2-c]pyridine core, an isomer of 7-azaindole, is a privileged structure in numerous biologically active compounds. The dihalogenated derivative, 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, offers a versatile platform for the synthesis of complex molecules through selective cross-coupling reactions. This guide provides a comparative analysis of its reactivity in Suzuki-Miyaura and Buchwald-Hartwig reactions against other halogenated heterocycles, supported by experimental data from analogous systems and detailed synthetic protocols.
The synthetic utility of dihalogenated heterocycles lies in the differential reactivity of the carbon-halogen bonds, which allows for sequential and site-selective functionalization. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F. This trend is primarily governed by the carbon-halogen bond dissociation energy, where weaker bonds (like C-I and C-Br) undergo oxidative addition to the palladium catalyst more readily than stronger bonds (like C-Cl).
However, the electronic properties of the heterocyclic ring can significantly influence this reactivity. For pyridine and its fused derivatives like pyrrolopyridines, positions α to the ring nitrogen are more electron-deficient and thus more activated towards nucleophilic aromatic substitution and, in many cases, oxidative addition in palladium catalysis. This electronic effect can sometimes override the inherent reactivity of the halogen, leading to selective reactions at a C-Cl bond over a C-Br bond if the former is in a more activated position.[1]
In the case of this compound, the chlorine atom is at the 6-position, which is α to the pyridine nitrogen, while the bromine is at the 3-position on the pyrrole ring. This positioning sets up a competitive scenario where the inherent higher reactivity of the C-Br bond is pitted against the electronically activated C-Cl bond.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The following table compares the performance of various halogenated heterocycles in this reaction, with data for a closely related 6-chloro-3-iodo-7-azaindole serving as a model for the reactivity of this compound. The data suggests a high degree of selectivity for the more reactive halogen.
Table 1: Comparison of Halogenated Heterocycles in Suzuki-Miyaura Coupling
| Entry | Halogenated Heterocycle | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 0.5 | 95 (at C3) | [2] |
| 2 | 2,6-Dichloropyridine | Phenylboronic acid | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | K₃PO₄ | Dioxane/H₂O | RT | 18 | 75 (at C4) | [3] |
| 3 | 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 100 | 12 | 85 (at C5) | [1] |
| 4 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | Dioxane | 130 (MW) | 0.67 | 85 | [4] |
| 5 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 90 | [5] |
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds. The reactivity trends observed in Suzuki-Miyaura coupling generally hold for this reaction as well. The electronic activation of the position α to the pyridine nitrogen can play a significant role in determining the site of amination in dihalogenated systems.[6]
Table 2: Comparison of Halogenated Heterocycles in Buchwald-Hartwig Amination
| Entry | Halogenated Heterocycle | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 60 | 24 | 85 (at C6) | [7] |
| 2 | 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | 95 (at C2) | [6] |
| 3 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | [8] |
| 4 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ / RuPhos | LiHMDS | THF | 65 | 16 | 83 | General Protocol |
| 5 | Aryl Chloride | Primary Amine | BrettPhos Precatalyst | NaOBuᵗ | Toluene | 100 | 18 | 80-95 | [9] |
Experimental Protocols
Detailed Methodology for Selective Suzuki-Miyaura Coupling at the C3-Bromo Position
This protocol is adapted from a procedure for a similar dihalogenated azaindole and is expected to be effective for the selective coupling at the C3-bromo position of this compound due to the higher reactivity of the C-Br bond under these conditions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 5 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Toluene/Ethanol (1:1 mixture), degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate flask, prepare a solution of Pd₂(dba)₃ and SPhos in the degassed toluene/ethanol mixture.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Detailed Methodology for Selective Buchwald-Hartwig Amination at the C6-Chloro Position
This protocol is designed for the selective amination at the electronically activated C6-chloro position. More forcing conditions or a different catalyst system might be required to react at the less activated C3-bromo position after the C6 position has been functionalized.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 equiv)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, Xantphos, and Cs₂CO₃ under an inert atmosphere.
-
Add this compound and the amine to the tube.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate, filter through a pad of Celite, and wash the filter cake with ethyl acetate.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizing Reaction Pathways and Principles
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Factors influencing halide reactivity in cross-coupling reactions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility stems from the potential for selective functionalization at either the C3 or C6 position. While the C-Br bond is inherently more reactive, the electronic activation of the C6 position α to the pyridine nitrogen presents an opportunity for catalyst-controlled regioselectivity. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can direct Suzuki-Miyaura and Buchwald-Hartwig reactions to the desired position, enabling the efficient and controlled elaboration of the pyrrolo[3,2-c]pyridine scaffold. This comparative guide provides a framework for understanding and predicting the reactivity of this and other halogenated heterocycles, facilitating their application in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
The Bromo Advantage: A Comparative Guide to the Reactivity of Bromo vs. Chloro Substituents in Pyrrolopyridines
For researchers, scientists, and drug development professionals, the choice of halogen substituent on a heterocyclic core is a critical decision that dictates synthetic strategy and efficiency. This guide provides an in-depth comparison of the reactivity of bromo and chloro substituents on the pyrrolopyridine (azaindole) scaffold, a privileged structure in medicinal chemistry. By leveraging experimental data from established literature, we will explore the nuances of their performance in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The consensus in organic synthesis is a well-established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions: I > Br > Cl > F. This trend is primarily governed by the carbon-halogen bond dissociation energy. The weaker carbon-bromine bond, compared to the robust carbon-chlorine bond, facilitates the often rate-determining oxidative addition step in the catalytic cycle. This fundamental difference in reactivity translates to tangible advantages in synthetic applications, with bromo-substituted pyrrolopyridines generally offering a more facile route to functionalized derivatives.
At a Glance: Bromo- vs. Chloro-Pyrrolopyridine Reactivity
| Feature | Bromo-Pyrrolopyridines | Chloro-Pyrrolopyridines |
| General Reactivity | Higher | Lower |
| Reaction Conditions | Milder (lower temperatures, shorter times) | More forcing (higher temperatures, longer times) |
| Catalyst Loading | Typically lower | Often requires higher loadings or more active systems |
| Yields | Generally good to excellent | Can be high, but may require more optimization |
| Cost-Effectiveness | Higher starting material cost | Lower starting material cost |
Comparative Reactivity in Key Cross-Coupling Reactions
While direct head-to-head comparisons under identical conditions are not always available in the literature, analysis of studies on di-halogenated and mono-halogenated pyrrolopyridines allows for a clear comparative assessment.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. In the context of pyrrolopyridines, the higher reactivity of the bromo substituent is evident. For instance, in di-halogenated systems like 6-chloro-3-iodo-7-azaindole, the more reactive halogen (iodine, which is even more reactive than bromine) is selectively coupled first, highlighting the reactivity difference. While chloro-azaindoles are excellent substrates for Suzuki couplings, often providing high yields, they may require more tailored catalyst systems or slightly more forcing conditions compared to their bromo counterparts.[1][2]
Table 1: Illustrative Comparison for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 5-Bromo-indazole | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | DME, 80 °C, 2 h | High | [3] |
| 4-Chloro-7-azaindole | Arylboronic acids | Not specified | Not specified | Good | [2] |
Note: This table provides a qualitative comparison based on available data; direct quantitative comparison under identical conditions is limited in the literature.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds. Interestingly, a study on the amination of unprotected halo-7-azaindoles revealed that 4-bromoazaindole and 4-chloroazaindole exhibit similar reactivity.[1] This suggests that with the right choice of modern, highly active catalyst systems, the reactivity gap between bromo and chloro substituents can be effectively bridged for this specific transformation. However, as a general principle, activating the C-Cl bond often necessitates more specialized and electron-rich phosphine ligands.
Table 2: Buchwald-Hartwig Amination of Halo-7-Azaindoles
| Substrate | Amine | Catalyst System | Conditions | Yield | Reference |
| 4-Chloro-7-azaindole | N-Methylpiperazine | Pd precatalyst / L1 / LiHMDS | Not specified | High | [1] |
| 4-Bromo-7-azaindole | N-Methylpiperazine | Pd precatalyst / L1 / LiHMDS | Not specified | High | [1] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds. The established reactivity order of aryl halides (I > Br > Cl) is particularly pronounced in this reaction. Bromo-substituted pyrrolopyridines are generally more amenable to Sonogashira coupling under standard conditions compared to their chloro analogs, which often require higher temperatures or more specialized catalyst systems to achieve comparable yields.[2][4]
Table 3: General Reactivity in Sonogashira Coupling
| Substrate Type | Reactivity Trend | Typical Conditions |
| Bromo-pyrrolopyridine | High | Milder temperatures, standard catalysts (e.g., Pd/Cu) |
| Chloro-pyrrolopyridine | Low | Higher temperatures, more active catalyst systems may be needed |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. It is crucial to note that optimal conditions are substrate-dependent and may require further optimization.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the halo-pyrrolopyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.) in a suitable solvent (e.g., dioxane, DME, toluene, often with water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3]
General Procedure for Buchwald-Hartwig Amination
To a reaction vessel under an inert atmosphere are added the halo-pyrrolopyridine (1.0 eq.), the amine (1.1-1.2 eq.), a palladium catalyst or precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, a biarylphosphine ligand, 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.2 eq.) in an anhydrous solvent (e.g., toluene, dioxane). The mixture is heated, typically between 80 and 110 °C, until the starting material is consumed. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The residue is then purified by chromatography.[1]
General Procedure for Sonogashira Coupling
In a flask under an inert atmosphere, the halo-pyrrolopyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are dissolved in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine). The terminal alkyne (1.1-1.5 eq.) and a base (e.g., triethylamine, diisopropylamine) are added. The reaction is typically stirred at room temperature to 80 °C until completion. The reaction mixture is then worked up by filtration through celite, followed by extraction and purification by column chromatography.[4]
Visualizing the Reactivity Difference
The fundamental difference in reactivity stems from the initial step of the catalytic cycle for most cross-coupling reactions: oxidative addition.
Caption: Oxidative addition step comparison.
The weaker C-Br bond in bromo-pyrrolopyridines allows for a faster oxidative addition of the palladium catalyst compared to the stronger C-Cl bond in chloro-pyrrolopyridines, often leading to more efficient overall reactions.
Experimental Workflow
A typical workflow for a palladium-catalyzed cross-coupling reaction involving a halo-pyrrolopyridine is outlined below.
Caption: Generalized experimental workflow.
Conclusion
In the strategic functionalization of pyrrolopyridines, the choice between a bromo or chloro substituent presents a trade-off between reactivity and cost. Bromo-pyrrolopyridines are demonstrably more reactive in a range of essential palladium-catalyzed cross-coupling reactions, often leading to higher yields under milder conditions. This "bromo advantage" can be a deciding factor in complex, multi-step syntheses where efficiency and robustness are paramount. However, the lower cost of chloro-pyrrolopyridines makes them an attractive alternative, particularly as the development of increasingly powerful and sophisticated catalyst systems continues to expand their synthetic utility, effectively narrowing the reactivity gap. Ultimately, the optimal choice will depend on the specific synthetic goals, economic considerations, and the availability of advanced catalytic technologies.
References
Comparison of Bioisosteres for the 3-Bromo-6-Chloro-1H-pyrrolo[3,2-c]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential bioisosteric replacements for the halogen substituents on the 1H-pyrrolo[3,2-c]pyridine core, a scaffold of interest in medicinal chemistry due to its presence in molecules with anticancer and kinase inhibitory activities.[1][2][3] Due to the limited publicly available data on the specific biological activity of "3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine," this guide will focus on bioisosteric replacements for a closely related analog, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, for which quantitative data is available. This compound will serve as our reference for comparing bioisosteres at the 6-position. Potential bioisosteres for the 3-position will be discussed based on established medicinal chemistry principles.
Bioisosteric Replacement at the 6-Position: Impact on Anticancer Activity
A study focused on the development of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors provides a valuable dataset for comparing bioisosteres at the 6-position.[1] The reference compound, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine , was used as a key intermediate in the synthesis of a series of 6-aryl substituted analogs. The antiproliferative activities of these analogs were evaluated against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).
The following table summarizes the IC50 values for a selection of bioisosteric replacements at the 6-position of the 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine scaffold. The data is extracted from a study by Wang et al.[1]
| Compound ID | 6-Substituent (Bioisostere for Bromo) | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 16 | Bromo (Reference) | - | - | - |
| 10a | Phenyl | 1.83 | 2.15 | 2.54 |
| 10c | 3-Methylphenyl | 1.12 | 1.37 | 1.58 |
| 10g | 3-Methoxyphenyl | 0.89 | 1.03 | 1.21 |
| 10k | 4-Ethoxyphenyl | 0.54 | 0.68 | 0.79 |
| 10r | Pyridin-3-yl | 0.41 | 0.52 | 0.65 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
Note: IC50 data for the bromo reference compound (16) was not provided in the study as it was an intermediate. The comparison is based on the activity of its derivatives.
From this data, a clear structure-activity relationship (SAR) emerges. The replacement of the bromo group with various aryl and heteroaryl moieties significantly influences the antiproliferative activity. The introduction of an indol-5-yl group at the 6-position (compound 10t ) resulted in the most potent compound in the series, with IC50 values in the nanomolar range against all three cell lines.[1] This suggests that the indolyl group is an effective bioisostere for bromine in this context, likely due to its ability to form additional favorable interactions with the biological target.
Proposed Bioisosteres for the 3-Position
Potential Bioisosteres for the 3-Bromo Group:
-
Other Halogens (Cl, F): Replacing bromine with chlorine or fluorine would minimally alter the steric profile while modulating the electronic properties. Fluorine, being more electronegative, could alter pKa and metabolic stability.
-
Small Alkyl Groups (e.g., Methyl, Ethyl): These would increase lipophilicity and could probe for hydrophobic interactions in the binding pocket.
-
Cyano Group (-CN): A cyano group is a classical non-classical bioisostere of a halogen. It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor.
-
Trifluoromethyl Group (-CF3): This group is often used to block metabolic sites and can increase binding affinity through hydrophobic interactions.
-
Small Heterocycles (e.g., oxazole, thiazole): These can introduce additional points for hydrogen bonding and improve pharmacokinetic properties.
The logical relationship for selecting a bioisostere at the 3-position is depicted in the following diagram.
Caption: Proposed bioisosteric replacements for the 3-bromo substituent.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrrolo[3,2-c]pyridine derivatives.
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[4]
-
Cell Seeding: Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
This assay is used to determine the inhibitory activity of compounds against a specific kinase.[5]
-
Compound Preparation: Compounds are serially diluted in DMSO and added to the wells of a 384-well plate.
-
Kinase Reaction: A reaction mixture containing the kinase (e.g., FMS kinase), a suitable substrate, and ATP is added to the wells. The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).
-
ATP Detection: A reagent that detects the amount of remaining ATP is added to each well. The luminescence signal is proportional to the amount of ATP present.
-
Luminescence Reading: The plate is read using a luminometer.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
The following diagram illustrates a general experimental workflow for the evaluation of pyrrolo[3,2-c]pyridine derivatives as potential anticancer agents targeting a hypothetical kinase signaling pathway.
Caption: General workflow for evaluating kinase inhibitor efficacy.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
structure-activity relationship (SAR) of "3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine" analogs
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating potent inhibitory activity against a range of biological targets, including kinases and tubulin. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 1H-pyrrolo[3,2-c]pyridine derivatives, with a focus on their anticancer properties. Experimental data from key studies are summarized to highlight the impact of structural modifications on biological activity.
Targeting FMS Kinase
A study by M. A. A. Al-Ghorab et al. investigated a series of diarylamide and diarylurea derivatives of the pyrrolo[3,2-c]pyridine scaffold as inhibitors of FMS kinase (CSF-1R), a key target in cancer and inflammatory diseases.[1][2] The general structure of the synthesized compounds involved a pyrrolo[3,2-c]pyridine core linked to a substituted phenyl ring via either a urea or an amide linker.
Key SAR Insights for FMS Kinase Inhibition:
-
Linker Moiety: Urea derivatives generally exhibited greater potency than the corresponding amide analogs. The longer urea linker may allow for optimal fitting at the binding site, and the additional NH group could contribute to stronger affinity through hydrogen bonding.[2]
-
Substitution on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring significantly influenced inhibitory activity.
-
Electron-withdrawing groups, such as trifluoromethyl (CF₃), were generally favorable.
-
The position of the substituent was crucial. For instance, a 3-CF₃ substitution was preferred over a 4-CF₃ substitution.
-
-
Lead Compounds: Compounds 1e and 1r emerged as the most potent analogs, with IC50 values of 60 nM and 30 nM against FMS kinase, respectively.[1][2] This represents a 1.6 and 3.2-fold increase in potency compared to the lead compound KIST101029 (IC50 = 96 nM).[1][2]
Quantitative Data: FMS Kinase Inhibition
| Compound | Linker | R | FMS Kinase IC50 (nM) |
| KIST101029 | Amide | 3-amino | 96 |
| 1e | Urea | 3-CF₃, 4-Cl | 60 |
| 1r | Amide | 3-CF₃, 4-Cl | 30 |
Compound 1r also demonstrated selectivity for FMS kinase when tested against a panel of 40 kinases and showed potent anti-inflammatory effects in a bone marrow-derived macrophage (BMDM) assay (IC50 = 84 nM).[1][2] Furthermore, it exhibited significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[1][3]
Targeting Tubulin Polymerization
In a different approach, Chao Wang and colleagues designed and synthesized a series of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization, acting at the colchicine-binding site.[4][5] These compounds feature a 1-(3,4,5-trimethoxyphenyl) group, a common feature in colchicine-binding site inhibitors, and various substitutions at the 6-position of the pyrrolo[3,2-c]pyridine core.
Key SAR Insights for Tubulin Inhibition:
-
B-Ring Substitutions: The nature of the aryl or heteroaryl group at the 6-position (B-ring) was critical for antiproliferative activity.
-
Introduction of electron-donating groups (e.g., -CH₃, -OCH₃) at the para-position of a phenyl B-ring generally increased activity.[4]
-
Conversely, electron-withdrawing groups (e.g., -F) led to a decrease in activity.[4]
-
Replacing the phenyl ring with an indole moiety resulted in the most potent compound, 10t .[4][5]
-
Quantitative Data: Antiproliferative Activity
| Compound | B-Ring (R) | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | Phenyl | >10 | >10 | >10 |
| 10d | 4-Methylphenyl | 3.45 | 4.12 | 5.23 |
| 10h | 4-Methoxyphenyl | 2.87 | 3.54 | 4.88 |
| 10l | 4-Fluorophenyl | 6.76 | 7.32 | 8.91 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
Compound 10t potently inhibited tubulin polymerization and induced G2/M phase cell cycle arrest and apoptosis in cancer cells.[4][5]
Comparison with Other Pyrrolopyridine Scaffolds
The pyrrolo[3,2-c]pyridine core is one of six isomers of pyrrolopyridine.[6] Other isomers, such as pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]quinoline, have also been explored as scaffolds for kinase inhibitors and anticancer agents.
-
Pyrrolo[2,3-b]pyridine: Derivatives of this scaffold have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Glycogen Synthase Kinase-3β (GSK-3β).[7][8] For instance, compound 4h from a series of 1H-pyrrolo[2,3-b]pyridine derivatives showed potent FGFR1-3 inhibitory activity with IC50 values in the low nanomolar range.[7]
-
Pyrrolo[3,2-c]quinoline: This tricyclic framework has been investigated for its anticancer potential, with modifications around the scaffold leading to compounds with antiproliferative activity.[9][10]
-
Pyrrolo[3,4-c]pyridine: This isomer has been studied for various biological activities, including analgesic, sedative, antidiabetic, and anticancer effects.[6]
The versatility of the pyrrolopyridine core allows for fine-tuning of its biological activity through structural modifications, making it a valuable template for the design of novel therapeutic agents.
Experimental Protocols
FMS Kinase Inhibition Assay
The inhibitory activity against FMS kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotin-poly(Glu,Tyr) substrate by the FMS kinase domain in the presence of ATP. The reaction product is detected using a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin. The inhibition is calculated from the fluorescence signal.
Cell Proliferation Assay (MTT)
The antiproliferative activity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The MTT solution was then added, and the resulting formazan crystals were dissolved in a solubilization solution. The absorbance was measured at a specific wavelength to determine cell viability.
Tubulin Polymerization Assay
The effect of compounds on tubulin polymerization was monitored by measuring the increase in absorbance at 340 nm. Tubulin in polymerization buffer was incubated with the test compounds at 37°C. The change in absorbance over time reflects the extent of tubulin polymerization.
Visualizations
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, antitumor evaluation and SAR of new 1H-pyrrolo [3,2-c] quinoline-6,9-diones and 11H-indolo [3,2-c] quinoline-1,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro ADME Properties of Substituted Pyrrolo[3,2-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, forming the core of various compounds with therapeutic potential. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this class of compounds is paramount for the successful development of safe and effective drug candidates. This guide provides a comparative overview of the in vitro ADME properties of substituted pyrrolo[3,2-c]pyridines, supported by detailed experimental protocols and illustrative data.
Comparative In Vitro ADME Data
Due to the limited availability of directly comparable public data for a series of substituted pyrrolo[3,2-c]pyridines, the following table presents a hypothetical dataset for illustrative purposes. This table showcases how variations in substitution on the pyrrolo[3,2-c]pyridine core can influence key ADME parameters. The hypothetical compounds—PCP-1, PCP-2, and PCP-3—represent different substitution patterns.
| Parameter | PCP-1 (R1=H, R2=CH3) | PCP-2 (R1=Cl, R2=CH3) | PCP-3 (R1=H, R2=CF3) |
| Metabolic Stability | |||
| Human Liver Microsome Clint (µL/min/mg) | 35 | 55 | 15 |
| Permeability | |||
| Caco-2 Papp (A→B) (10⁻⁶ cm/s) | 8.5 | 6.2 | 10.1 |
| Efflux Ratio (B→A) / (A→B) | 1.8 | 2.5 | 1.2 |
| Plasma Protein Binding | |||
| Human Plasma (% bound) | 92.5 | 95.8 | 88.1 |
| CYP450 Inhibition | |||
| CYP3A4 IC₅₀ (µM) | > 50 | 25.3 | > 50 |
| CYP2D6 IC₅₀ (µM) | 45.1 | 30.7 | > 50 |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are generalized and may require optimization based on specific compound characteristics.
Metabolic Stability in Human Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
-
Incubation: The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.
-
Data Calculation: The intrinsic clearance (Clint) is calculated from the rate of disappearance of the compound.
Caco-2 Permeability Assay
This assay assesses the potential for intestinal absorption of a compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A→B) Permeability: The test compound is added to the apical (A) side of the monolayer, and the concentration of the compound that permeates to the basolateral (B) side is measured over time.
-
Basolateral to Apical (B→A) Permeability: The test compound is added to the basolateral (B) side, and the concentration that permeates to the apical (A) side is measured to determine the extent of active efflux.
-
Analysis: Samples from both compartments are analyzed by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio is determined by dividing the Papp (B→A) by the Papp (A→B).
Plasma Protein Binding by Equilibrium Dialysis
This assay determines the fraction of a compound that binds to plasma proteins, which can affect its distribution and clearance.
-
Apparatus Setup: A semi-permeable membrane separates two chambers of a dialysis cell. One chamber contains plasma, and the other contains a buffer.
-
Incubation: The test compound is added to the plasma-containing chamber, and the apparatus is incubated at 37°C until equilibrium is reached.
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.
-
Data Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms, which can lead to drug-drug interactions.
-
Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).
-
Reaction Initiation: The reaction is started by adding an NADPH-regenerating system.
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent.
-
Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Calculation: The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the CYP isoform activity) is determined.
In Vitro ADME Screening Workflow
The following diagram illustrates a typical workflow for the in vitro ADME screening of new chemical entities.
Cytotoxicity of Pyrrolo[3,2-c]pyridine Derivatives: A Comparative Guide for Researchers
Comparative Cytotoxicity of 1H-Pyrrolo[3,2-c]pyridine Derivatives
Numerous studies have demonstrated the potent anticancer activities of various derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold. These compounds have been shown to inhibit the growth of a range of cancer cell lines. The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability. A lower IC50 value indicates a higher cytotoxic potency.
The following table summarizes the in vitro antiproliferative activities of several 1H-pyrrolo[3,2-c]pyridine derivatives against various human cancer cell lines. These derivatives often feature different substituents on the core scaffold, which significantly influences their cytotoxic profile.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 10t | HeLa (Cervical Cancer) | 0.12 | [1][2][3] |
| SGC-7901 (Gastric Cancer) | 0.15 | [1][2][3] | |
| MCF-7 (Breast Cancer) | 0.21 | [1][2][3] | |
| 1r | Ovarian Cancer Cell Lines (panel of six) | 0.15 - 1.78 | [4] |
| Prostate Cancer Cell Lines (panel of two) | 0.15 - 1.78 | [4] | |
| Breast Cancer Cell Lines (panel of five) | 0.15 - 1.78 | [4] | |
| 8c | A375P (Melanoma) | - | [5] |
| 9b | A375P (Melanoma) | - | [5] |
| 9a-c, f | NCI-9 Melanoma Cell Line Panel | 2-digit nanomolar range | [5] |
Note: A direct comparison of IC50 values between different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols for Cytotoxicity Assessment
The evaluation of a compound's cytotoxicity is a crucial step in preclinical drug development.[6][7] A variety of in vitro assays are employed to measure the toxic effects of substances on living cells.[8] These assays can provide information on cell viability, mechanisms of cell death (apoptosis vs. necrosis), and dose-dependent toxicity.[7][8]
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
The MTT assay is a widely used colorimetric method to assess cell viability.[8]
Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the medium is proportional to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls and determine the EC50 value (half-maximal effective concentration).
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[5] Various assays can be used to detect apoptosis, including:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) using fluorescent or colorimetric substrates.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of pyrrolo[3,2-c]pyridine derivatives are often mediated through their interaction with specific cellular targets and signaling pathways. For instance, some derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] Others have been shown to target kinases such as Fibroblast Growth Factor Receptors (FGFRs).[9][10]
The following diagram illustrates a general experimental workflow for evaluating the cytotoxicity of a compound.
Caption: General workflow for in vitro cytotoxicity testing.
The following diagram illustrates a simplified signaling pathway for tubulin polymerization inhibitors.
Caption: Simplified pathway of tubulin polymerization inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 7. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 8. kosheeka.com [kosheeka.com]
- 9. 3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine | 1190313-09-7 | Benchchem [benchchem.com]
- 10. 3-Bromo-6-chloro-1h-pyrrolo[3,2-b]pyridine | 1190317-85-1 | Benchchem [benchchem.com]
Unraveling the Kinase Inhibitory Landscapes of Pyrrolopyridine Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the kinase inhibitory profiles of various pyrrolopyridine isomers is critical for the rational design of selective and potent therapeutic agents. This guide provides an objective comparison of the kinase inhibitory activities of key pyrrolopyridine and pyrrolopyrimidine scaffolds, supported by experimental data from peer-reviewed studies.
The pyrrolopyridine scaffold, a bioisostere of purine, serves as a privileged structure in the development of kinase inhibitors.[1] Variations in the arrangement of the nitrogen atom within the pyridine ring give rise to different isomers, each exhibiting distinct physicochemical properties and, consequently, unique kinase inhibitory profiles. This guide focuses on a comparative analysis of representative compounds from different pyrrolopyridine and the closely related pyrrolopyrimidine classes, shedding light on their structure-activity relationships (SAR).
Comparative Kinase Inhibitory Profiles
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative compounds from different pyrrolopyridine and pyrrolopyrimidine scaffolds against a panel of key kinases implicated in cancer and other diseases. It is important to note that this data is compiled from various studies, and experimental conditions may differ.
Table 1: Inhibition of Receptor Tyrosine Kinases (RTKs)
| Compound Scaffold | Representative Compound | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | EGFR | 79 | [2][3] |
| VEGFR2 | 136 | [2][3] | ||
| Her2 | 40 | [2][3] | ||
| Pyrrolo[3,2-c]pyridine | Compound 1r | FMS | 30 | [4][5] |
| c-MET | >1000 (40% inhibition at 1µM) | [4][5] | ||
| FLT3 (D835Y) | >1000 (42% inhibition at 1µM) | [4][5] | ||
| Pyrrolo[2,3-b]pyridine | Compound 35 | V600EB-RAF | 80 | [6] |
Table 2: Inhibition of Non-Receptor Tyrosine and Serine/Threonine Kinases
| Compound Scaffold | Representative Compound | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | CDK2 | 204 | [2][3] |
| Pyrrolo[2,3-b]pyridine | A potent inhibitor | GSK-3β | 0.22 | |
| Compound 46 | CDK8 | 57 | [7] |
Experimental Protocols
The determination of kinase inhibitory activity is paramount for comparing the potency and selectivity of different compounds. A commonly employed method is the in vitro kinase inhibition assay.
General In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a typical luminescence-based assay to determine the IC50 value of a test compound.
Materials:
-
Recombinant human kinase
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 60 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Kinase Reaction Setup: In a multi-well plate, the recombinant kinase is added to the kinase assay buffer.
-
Inhibitor Incubation: The test compound dilutions are added to the wells containing the kinase and incubated for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor-kinase binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the biotinylated peptide substrate and ATP.
-
Reaction Incubation: The plate is incubated for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of ADP produced is measured using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in which the discussed kinases are involved.
Caption: EGFR Signaling Pathway.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. cusabio.com [cusabio.com]
Structural Elucidation of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine: A Comparative Guide to X-ray Crystallography Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of the molecular structure of "3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine" with a primary focus on single-crystal X-ray crystallography. As of the latest literature search, a definitive crystal structure for this compound has not been publicly reported. Therefore, this guide presents a comparative analysis using crystallographic data from the structurally analogous compound, 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine , to illustrate the principles and data interpretation involved in structural validation.
Comparison with a Structurally Related Compound
To provide a framework for the structural expectations of this compound, we present the crystallographic data for 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. This related heterocyclic compound, featuring a fused pyrrole and pyrimidine ring system with a chlorine substituent, offers valuable insights into the potential solid-state conformation and packing of the target molecule.
Crystallographic Data for 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine
| Parameter | Value |
| Chemical Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 3.9360 (10) Åb = 18.311 (4) Åc = 8.931 (2) Å |
| Unit Cell Angles | α = 90°β = 98.78 (3)°γ = 90° |
| Unit Cell Volume | 636.5 (3) ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.603 Mg/m³ |
| R-factor | 0.052 |
Data sourced from a study on 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.
Experimental Protocol: Single-Crystal X-ray Crystallography
The following protocol outlines the standard procedure for the structural determination of a small organic molecule like this compound.
Crystal Growth
The initial and often most challenging step is to grow a single crystal of sufficient quality (typically >0.1 mm in all dimensions) and size. Common techniques include:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
-
Cooling: A saturated solution is slowly cooled, decreasing the solubility of the compound and inducing crystallization.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal vibrations of the atoms. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots that are recorded by a detector.
Data Processing and Structure Solution
The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The structure is then "solved" using computational methods, most commonly direct methods for small molecules, which use statistical relationships between the reflection intensities to determine the initial phases of the structure factors. This leads to an initial electron density map.
Structure Refinement
The initial atomic model is refined against the experimental data. This iterative process involves adjusting atomic positions, thermal parameters (describing the vibration of the atoms), and other parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, which should ideally be below 0.05 for a well-refined small molecule structure.
Workflow for Structural Validation by X-ray Crystallography
Caption: Workflow for single-crystal X-ray structure validation.
Alternative Structural Validation Methods
While single-crystal X-ray crystallography is the gold standard for unambiguous structure determination, other spectroscopic techniques are crucial for characterization and can provide complementary structural information, especially when suitable crystals cannot be obtained.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment and connectivity of atoms (¹H, ¹³C). 2D NMR techniques (e.g., COSY, HSQC, HMBC) can establish the complete covalent structure. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can offer clues about the structure. |
| Infrared (IR) and Raman Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. |
| Powder X-ray Diffraction (PXRD) | Can be used to characterize the crystalline form of a bulk sample and can, in some cases, be used for structure determination if single crystals are not available. |
Logical Relationship of Validation Techniques
Caption: Interplay of techniques for structural validation.
Comparative Analysis of Kinase Inhibitor Cross-Reactivity Derived from a 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine Scaffold
For Immediate Release
A detailed guide for researchers and drug development professionals on the selectivity of kinase inhibitors originating from the 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine core. This report provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.
The pyrrolo[3,2-c]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors. This guide focuses specifically on derivatives of this compound, offering a comparative overview of their cross-reactivity profiles. Understanding the selectivity of these inhibitors is paramount for developing targeted therapies with minimal off-target effects.
Kinase Inhibitor Performance: A Comparative Overview
Research into kinase inhibitors derived from the pyrrolo[3,2-c]pyridine core has identified potent compounds against various kinases. A notable example is a series of diarylamide derivatives investigated for their inhibitory activity against FMS kinase, a key player in inflammatory responses and certain cancers. Within this series, compound 1r emerged as a highly potent FMS inhibitor.
Cross-Reactivity Profile of Compound 1r
Compound 1r , a derivative of the pyrrolo[3,2-c]pyridine scaffold, demonstrates significant potency against FMS kinase with a half-maximal inhibitory concentration (IC50) of 30 nM.[1][2][3] To assess its selectivity, the inhibitor was screened against a panel of 40 different kinases at a concentration of 1 µM. The results, presented as percentage inhibition, provide a clear view of its cross-reactivity.
| Target Kinase | % Inhibition at 1 µM | Primary Target(s) |
| FMS | 81% | FMS |
| FLT3 (D835Y) | 42% | Off-target |
| c-MET | 40% | Off-target |
| Other 37 kinases | <40% | Minimal off-target activity |
Table 1: Cross-reactivity data for compound 1r against a panel of 40 kinases.[1]
The data reveals that while compound 1r is a potent inhibitor of FMS, it also exhibits moderate activity against FLT3 (D835Y) and c-MET. This level of cross-reactivity is a critical consideration in drug development, as off-target inhibition can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. The selectivity of compound 1r for FMS over most other kinases in the panel is a promising characteristic for its further development as a targeted therapeutic agent.
Key Signaling Pathways
FMS kinase, the primary target of compound 1r , is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages. Its signaling cascade involves several key downstream pathways that are implicated in cancer and inflammatory diseases.
Activation of FMS kinase initiates downstream signaling through two major pathways: the PI3K/Akt/mTOR pathway and the RAS/MEK/ERK pathway.[4][5] Both of these cascades culminate in the regulation of gene expression that controls cellular processes such as proliferation and survival. By inhibiting FMS, compounds like 1r can effectively block these signals, which is a key mechanism for their therapeutic effect in diseases driven by FMS overactivity.
Experimental Protocols
The determination of kinase inhibitor potency and selectivity is achieved through robust and standardized experimental protocols. The following outlines a general workflow for kinase inhibitor profiling.
General Workflow for Kinase Inhibitor Profiling
ADP-Glo™ Kinase Assay Protocol
A widely used method for quantifying kinase activity and the effect of inhibitors is the ADP-Glo™ Kinase Assay.[4][6][7] This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
Kinase buffer
-
Test inhibitor (e.g., Compound 1r)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in a multi-well plate by combining the kinase, substrate, and ATP in the kinase buffer.
-
Add the test inhibitor at various concentrations to different wells. Include a control with no inhibitor.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the inhibitor.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Logical Framework for Assessing Cross-Reactivity Impact
The assessment of an inhibitor's cross-reactivity is not merely an academic exercise; it has profound implications for the compound's therapeutic potential and safety profile.
This logical diagram illustrates that a kinase inhibitor interacts with both its intended primary target and potentially with other off-target kinases. While inhibition of the primary target is expected to lead to therapeutic efficacy, the engagement of off-targets can result in either undesirable side effects or, in some instances, beneficial polypharmacology, where the inhibition of multiple targets contributes to the overall therapeutic effect. A thorough understanding of the cross-reactivity profile is therefore essential for a comprehensive risk-benefit assessment of any new kinase inhibitor.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds like 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, aligning with standard laboratory safety practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). While comprehensive toxicological data for this specific compound is not available, its structure suggests that it should be handled with care to avoid potential skin, eye, and respiratory irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent eye contact which may cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated. | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][2] |
| Protective Clothing | A laboratory coat or other protective clothing. | To prevent contamination of personal clothing.[1][2] |
Step-by-Step Disposal Protocol
The standard and recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal service. Adherence to institutional and local regulations is mandatory.
1. Waste Collection and Storage:
-
Collect: Accumulate waste this compound in a designated, properly labeled, and securely sealed container.
-
Labeling: The container must be clearly labeled with the full chemical name: "this compound" and any relevant hazard symbols.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
2. Preparing for Disposal:
-
For certain halogenated organic compounds, a common practice for disposal by professionals is incineration. This may involve dissolving or mixing the material with a combustible solvent to facilitate complete combustion in a chemical incinerator equipped with an afterburner and scrubber.[1][4] This step should only be performed by trained personnel at a licensed disposal facility.
-
Do not attempt to treat or dispose of this chemical through standard laboratory drains or as regular solid waste.[2]
3. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to schedule a pickup.
-
Provide the disposal service with the complete chemical name and any available safety data sheets to ensure they can handle the waste appropriately.
4. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[2]
-
Wearing appropriate PPE, collect the spilled material using an inert absorbent material (e.g., sand, vermiculite).[5]
-
Sweep or shovel the contained spill into a suitable, sealed container for disposal.[1]
-
Thoroughly clean the contaminated surface.
-
All materials used for cleanup must be disposed of as hazardous waste.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
Disclaimer: No specific Safety Data Sheet (SDS) for 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine was located. The following guidance is based on the safety profiles of structurally similar compounds, such as other brominated and chlorinated pyridines and pyrrolopyridines, and established best practices for handling halogenated aromatic compounds. This information is intended for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for handling this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
Based on data for structurally related compounds, this compound is anticipated to be hazardous. The primary concerns include acute toxicity if swallowed, skin and eye irritation, and potential respiratory tract irritation.[1] A comprehensive suite of personal protective equipment (PPE) is mandatory for handling this compound.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles. |
| Face Shield | To be worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Check manufacturer's compatibility chart. | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory Coat | Flame-resistant, fully buttoned | Protects skin and personal clothing from contamination. |
| Full-Length Pants | Covers the lower body to prevent skin exposure. | ||
| Closed-Toe Shoes | Made of a non-porous material | Protects feet from spills and falling objects. | |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood. | |
| Respirator | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Required if working outside of a fume hood or if there is a risk of inhalation. |
Operational Plan: Handling Procedures
Safe handling of this compound requires strict adherence to the following operational protocols to minimize exposure and prevent contamination.
Engineering Controls:
-
Chemical Fume Hood: All weighing, transferring, and preparation of solutions involving this compound must be performed in a properly functioning and certified chemical fume hood.[2]
Standard Operating Procedures:
-
Preparation: Before beginning work, ensure the chemical fume hood is operational and the work area is clean and free of clutter. Cover the work surface with absorbent, disposable bench paper. Don all required personal protective equipment.
-
Weighing and Transferring: To minimize the generation of dust, carefully weigh the solid compound on anti-static weigh paper or in a tared, enclosed container. Use a spatula for all transfers.
-
Solution Preparation: If preparing a solution, slowly add the solid this compound to the solvent in an appropriate container within the fume hood. Keep the container capped when not in use.
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and any materials contaminated with it is critical to prevent environmental contamination. This compound should be treated as hazardous waste.
Table 2: Disposal Procedures
| Waste Type | Collection and Storage | Disposal |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. | Dispose of through your institution's hazardous waste management program. |
| Liquid Waste | Collect all liquid waste, including reaction mixtures and solvent rinses, in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[2] | Dispose of through your institution's hazardous waste management program. Do not pour down the drain. |
| Contaminated Materials | Any materials such as gloves, bench paper, and weigh paper that come into contact with the compound should be collected in a sealed bag and placed in the solid hazardous waste container. | Dispose of as solid hazardous waste. |
Waste Segregation:
It is crucial to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal.[2]
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
Table 3: Emergency Response
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
